N-(Propargyl-PEG4)-Biocytin
描述
属性
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPRUAQKQUEPCX-HZLPDVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099866 | |
| Record name | 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055042-71-0 | |
| Record name | 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(Propargyl-PEG4)-Biocytin: A Technical Guide for Researchers
Abstract: This document provides a comprehensive technical overview of N-(Propargyl-PEG4)-Biocytin, a versatile biotinylation reagent designed for modern bioconjugation applications. It details the chemical structure, physicochemical properties, and core applications of the molecule, with a focus on its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Detailed experimental protocols for labeling and detection, along with structured data tables and workflow diagrams, are provided to guide researchers, scientists, and drug development professionals in its effective use.
Core Properties and Structure
This compound is a multi-functional molecule that integrates three key components:
-
A biocytin (B1667093) moiety, which is a conjugate of biotin (B1667282) (Vitamin H) and L-lysine. The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin proteins, forming the basis for robust detection and purification systems.[1][2][3]
-
A terminal propargyl group (an alkyne), which serves as a reactive handle for click chemistry.[4][5][6] This group enables the covalent and highly specific ligation of the molecule to any azide-modified target.[7][8][9]
-
A hydrophilic polyethylene glycol (PEG4) spacer. This four-unit PEG linker increases the overall water solubility of the molecule and the resulting conjugate, reduces steric hindrance, and minimizes aggregation.[5][10]
This combination makes this compound an ideal reagent for transferring a biotin label onto azide-functionalized biomolecules such as proteins, nucleic acids, or metabolites in a specific and efficient manner.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below. These values are essential for calculating molar concentrations, assessing purity, and planning experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₆N₄O₉S | [5] |
| Molecular Weight | ~614.76 g/mol | [5][11] |
| CAS Number | 2055042-71-0 | [4] |
| Purity | Typically ≥95% - 98% | [8][10] |
| Appearance | Solid | [12] |
| Solubility | Soluble in Water, DMSO, DMF | [13] |
| Storage Conditions | Store at -20°C for long-term stability | [11] |
| Shipping Conditions | Typically shipped at ambient temperature |
Mechanism of Action and Applications
The primary application of this compound is the biotinylation of azide-modified molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][6] This click chemistry reaction is renowned for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly under mild, aqueous conditions and does not interfere with native biological functional groups.[14][15][16]
The workflow is typically a two-step process:
-
Introduction of an Azide (B81097): An azide-modified precursor (e.g., an azide-modified amino acid, nucleoside, or sugar) is introduced into a biological system (in vitro or in vivo). This precursor is metabolically incorporated into target biomolecules, effectively "tagging" them with an azide group.
-
Click Reaction: The system is then treated with this compound in the presence of a copper(I) catalyst. The propargyl group on the biocytin reagent selectively "clicks" onto the azide-tagged biomolecules, forming a stable triazole linkage and attaching the biotin label.[15]
Once biotinylated, the target molecules can be:
-
Visualized: Using fluorescently labeled streptavidin or avidin conjugates for imaging techniques like fluorescence microscopy or flow cytometry.[7]
-
Purified: Using streptavidin- or avidin-conjugated affinity resins (e.g., agarose (B213101) beads) for enrichment and pull-down assays.
-
Detected: Using enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) for Western blotting or ELISA applications.[10]
While traditional biocytin is used as a neuronal tracer for mapping neural circuits through intracellular filling[1][2][3], this compound expands this utility into the realm of metabolic labeling and activity-based protein profiling, where the target is first tagged via a bioorthogonal azide handle.
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the key applications of this compound.
Protocol 1: Biotinylation via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes a general method for labeling azide-modified proteins in a cell lysate with this compound.
Materials:
-
Cell lysate containing azide-modified protein(s)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-Buffered Saline (PBS)
-
DMSO for stock solutions
Procedure:
-
Prepare Reagents:
-
This compound Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C.
-
CuSO₄ Stock (50 mM): Dissolve CuSO₄ in water. Store at room temperature.
-
THPTA Stock (50 mM): Dissolve THPTA in water. Store at room temperature.
-
Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in water immediately before use. This solution is prone to oxidation.[15]
-
-
Prepare Click Catalyst Solution (Fresh): In a microcentrifuge tube, mix the CuSO₄ and THPTA stocks in a 1:5 molar ratio. For example, mix 2 µL of 50 mM CuSO₄ with 10 µL of 50 mM THPTA. This pre-complexation helps maintain copper in the active Cu(I) state and protects biomolecules.[15]
-
Set up the Reaction:
-
In a 1.5 mL microcentrifuge tube, add up to 100 µg of your azide-modified protein sample (e.g., in 100 µL of PBS).
-
Add this compound to a final concentration of 100-200 µM (e.g., 1-2 µL of a 10 mM stock for a 100 µL reaction).
-
Add the pre-mixed CuSO₄/THPTA catalyst solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours on a rotator or shaker.
-
-
Purification (Optional):
-
Remove excess reagents by protein precipitation (e.g., with acetone (B3395972) or TCA) or through a desalting column, depending on the downstream application.
-
Protocol Parameters Summary:
| Parameter | Recommended Value | Notes |
| Protein Amount | 20-100 µg | Can be optimized based on sample type and concentration. |
| Final Reagent Conc. | ||
| This compound | 100-200 µM | Excess is used to drive the reaction to completion. |
| Copper(II) Sulfate | 1 mM | |
| THPTA Ligand | 5 mM | A 5:1 ligand-to-copper ratio is recommended to stabilize Cu(I).[15] |
| Sodium Ascorbate | 5 mM | Must be prepared fresh as it is the reducing agent.[15] |
| Incubation Time | 1-2 hours | Can be extended if labeling is inefficient. |
| Incubation Temp. | Room Temperature |
DOT Diagram: Click Chemistry Labeling Workflow
The diagram below illustrates the logical flow of the biotinylation protocol.
Protocol 2: Visualization of Biotinylated Targets in Fixed Tissue
This protocol outlines the visualization of biotinylated targets in fixed tissue slices using a streptavidin-fluorophore conjugate, a common downstream step after biotinylation.
Materials:
-
Fixed tissue slices containing biotinylated targets
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100 or other suitable permeabilization agent
-
Blocking Buffer (e.g., PBS with 5% Bovine Serum Albumin and 0.1% Triton X-100)
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 594)
-
Mounting medium with DAPI
Procedure:
-
Rehydration and Washing:
-
Wash fixed tissue slices three times in PBS for 5 minutes each to remove residual fixative.[7]
-
-
Permeabilization:
-
Incubate the slices in a permeabilization buffer (e.g., 0.3-1% Triton X-100 in PBS) for 1-2 hours at room temperature.[8] For dense tissue, this step can be extended or performed at 4°C overnight.
-
-
Blocking:
-
Wash the slices again in PBS (3 x 5 minutes).
-
Incubate in Blocking Buffer for 1-2 hours at room temperature to reduce non-specific binding of the streptavidin conjugate.
-
-
Streptavidin Incubation:
-
Final Washes:
-
Wash the slices three to five times with PBS (or PBS with 0.1% Triton X-100) for 10-15 minutes each wash, in the dark.[8]
-
-
Mounting and Imaging:
-
Mount the slices on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Image using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol Parameters Summary:
| Parameter | Recommended Value | Notes |
| Permeabilization | 0.3-1% Triton X-100 in PBS, 1-2h at RT | Time and concentration may need optimization based on tissue thickness. |
| Blocking | 1-2 hours at RT | Crucial for reducing background signal. |
| Streptavidin Dilution | 1:500 - 1:2000 (start at 1:1000) | Always refer to the manufacturer's data sheet. |
| Streptavidin Incubation | Overnight (12-24h) at 4°C, dark | Protects fluorophores from photobleaching. |
| Washing Steps | 3-5 washes, 10-15 min each | Thorough washing is essential for a good signal-to-noise ratio.[8] |
DOT Diagram: Histological Detection Workflow
The diagram below outlines the major steps for visualizing the biotin tag in fixed samples.
References
- 1. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved biocytin labeling and neuronal 3D reconstruction | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocytin/Neurobiotin staining followed by immunostaining [protocols.io]
- 9. This compound|COA [dcchemicals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved biocytin labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A versatile means of intracellular labeling: injection of biocytin and its detection with avidin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
The Advent of PEGylation in Biocytin Tracers: A Technical Guide to Enhancing Neuroanatomical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroanatomical tracing is a cornerstone of neuroscience, enabling the meticulous mapping of neural circuits. Biocytin (B1667093) has long been a versatile tracer due to its robust anterograde and retrograde transport properties. However, its application in long-term studies is significantly hampered by its susceptibility to enzymatic degradation by biotinidase in vivo. This technical guide explores the strategic application of Polyethylene (B3416737) Glycol (PEG)ylation to biocytin tracers as a paramount solution to this limitation. By creating a hydrophilic and protective shield, PEGylation is poised to enhance the stability, solubility, and overall efficacy of biocytin, thereby expanding the horizons of longitudinal neuronal tracing studies. This document provides an in-depth analysis of the advantages of this approach, supported by quantitative data, detailed experimental protocols adapted from related methodologies, and visual workflows to guide researchers in leveraging this advanced tracer technology.
Introduction: The Challenge of Long-Term Neuronal Tracing with Biocytin
Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a widely utilized neuroanatomical tracer. Its small size allows for efficient uptake and transport within neurons, and its high affinity for avidin (B1170675) enables reliable visualization.[1] However, the amide bond linking biotin and lysine (B10760008) is readily cleaved by the enzyme biotinidase, which is present in biological tissues.[1][2] This degradation begins within hours of application, significantly limiting the tracer's half-life and precluding its use in experiments requiring long post-injection survival times.[1] Such limitations can lead to incomplete reconstruction of neural pathways and a fragmented understanding of complex brain connectivity.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] The primary advantages conferred by PEGylation include:
-
Increased Stability: The PEG chain provides a protective hydrophilic layer that can sterically hinder the approach of enzymes, thereby reducing proteolytic degradation.[3]
-
Enhanced Solubility: PEG is highly soluble in aqueous and organic solvents, which can improve the handling and administration of the conjugated molecule.
-
Reduced Immunogenicity: The PEG shield can mask potential antigenic sites on the molecule, reducing the likelihood of an immune response.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, leading to a longer circulation half-life.
By applying these principles to biocytin, a new generation of highly stable and efficient neuronal tracers can be developed.
Core Advantages of PEGylating Biocytin Tracers
The conjugation of PEG to biocytin offers a multitude of advantages that directly address the shortcomings of the conventional tracer.
Enhanced Enzymatic Stability
The most significant advantage of a PEGylated biocytin tracer is its increased resistance to degradation by biotinidase. The flexible and hydrophilic PEG chain creates a steric barrier that limits the enzyme's access to the cleavable amide bond. This enhanced stability is crucial for long-term tracing studies, allowing for more complete labeling of distal axonal and dendritic arbors over days or even weeks. While direct studies on PEGylated biocytin are emerging, research on other stabilized biocytin derivatives has demonstrated the profound impact of protecting the amide linkage.
Improved Signal-to-Noise Ratio
PEGylation can reduce the non-specific binding of the tracer to tissues, a common source of background noise in histological preparations.[3] The hydrophilic nature of the PEG chain minimizes hydrophobic interactions with cellular components, leading to a cleaner signal and clearer visualization of neuronal structures.
Increased Solubility and Reduced Aggregation
The inherent solubility of PEG can improve the dissolution of the biocytin tracer in physiological buffers, facilitating the preparation of injection solutions and potentially reducing the risk of aggregation at the injection site.
Quantitative Data and Performance Metrics
While specific quantitative data for PEGylated biocytin is not yet widely published, we can extrapolate expected performance enhancements from studies on other stabilized biocytin derivatives and the general effects of PEGylation. The following tables summarize relevant data that provides a benchmark for the anticipated improvements.
Table 1: Comparative Stability of Modified Biocytin Tracers
| Tracer | Post-Injection Survival Time | Observation | Reference |
| Conventional Biocytin | 96 hours | No detectable transport in the vicinity of the injection site. | [1] |
| Modified Biocytin (L1) | 96 hours | Anterogradely stained ascending axons and some retrogradely stained neurons in the ipsilateral cortex. | [1] |
| Modified Biocytin (L2) | 96 hours | Ascending axons in the contralateral hemisphere. | [1] |
This table is adapted from a study on non-PEGylated, stabilized biocytin derivatives, which demonstrates the potential for enhanced long-term tracing with modified molecules.
Table 2: Transport Velocity of Biocytin Conjugates
| Tracer Conjugate | Initial Fiber Transport Velocity (mm/h) | Reference |
| TMR Biocytin | 5.4 | [4] |
This table provides data on a fluorescently labeled biocytin conjugate, indicating typical transport rates that would be desirable to maintain in a PEGylated version.
Experimental Protocols
The following protocols are adapted from established methods for modified biocytin tracers and general PEGylation chemistry. They provide a robust framework for the synthesis and application of PEGylated biocytin.
Proposed Synthesis of PEGylated Biocytin
This hypothetical protocol combines the principles of peptide coupling with commercially available PEG reagents.
Objective: To covalently attach a PEG chain to the lysine moiety of biocytin.
Materials:
-
Biocytin
-
Amine-reactive PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester) of a desired molecular weight
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution: Dissolve biocytin in anhydrous DMF or DMSO.
-
Base Addition: Add DIPEA to the solution to deprotonate the primary amine of the lysine residue, making it nucleophilic.
-
PEGylation Reaction: Add a molar excess of the PEG-NHS ester to the biocytin solution. The NHS ester will react with the primary amine of lysine to form a stable amide bond.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted NHS esters.
-
Purification: Purify the PEGylated biocytin conjugate using reverse-phase HPLC to separate it from unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
In Vivo Neuronal Tracing with PEGylated Biocytin
This protocol is adapted from studies using stabilized biocytin derivatives.[1]
Objective: To label neuronal pathways in vivo using iontophoretic injection of PEGylated biocytin.
Materials:
-
PEGylated biocytin
-
Physiological buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Glass micropipettes
-
Iontophoresis system
-
Anesthetized animal model (e.g., rat)
-
Stereotaxic apparatus
Procedure:
-
Tracer Preparation: Dissolve PEGylated biocytin in the physiological buffer to a final concentration of 2-5%.
-
Pipette Filling: Fill the glass micropipette with the tracer solution.
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus.
-
Injection: Lower the micropipette to the target brain region. Eject the tracer using positive current pulses (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-15 minutes.
-
Post-Injection Survival: Allow the animal to survive for the desired period (e.g., 24 hours to several weeks) to permit tracer transport.
-
Tissue Processing: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in a sucrose (B13894) solution.
-
Sectioning: Cut the brain into sections (e.g., 40-50 µm) using a cryostat or vibratome.
Visualization of PEGylated Biocytin
Objective: To visualize the transported tracer in brain sections using an avidin-biotin complex (ABC) method.
Materials:
-
Brain sections containing the tracer
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal serum)
-
Avidin-Biotinylated Enzyme Complex (ABC kit)
-
Diaminobenzidine (DAB) substrate kit
-
Microscope slides
-
Mounting medium
Procedure:
-
Rinsing: Rinse the free-floating sections in PBS.
-
Blocking: Incubate the sections in the blocking solution for 1-2 hours to reduce non-specific binding.
-
ABC Incubation: Incubate the sections in the prepared ABC solution overnight at 4°C.
-
Rinsing: Rinse the sections thoroughly in PBS.
-
DAB Reaction: Develop the signal by incubating the sections in the DAB substrate solution according to the manufacturer's instructions until the desired staining intensity is reached.
-
Mounting: Mount the sections onto microscope slides, dehydrate, and coverslip with an appropriate mounting medium.
-
Imaging: Visualize the labeled neurons using a light microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows related to the use of PEGylated biocytin tracers.
Caption: Enzymatic degradation of biocytin vs. PEGylated biocytin.
Caption: Experimental workflow for neuronal tracing.
Caption: Signal detection via ABC method.
Conclusion
The adaptation of PEGylation technology to biocytin tracers represents a logical and powerful advancement in the field of neuroanatomical tracing. The inherent advantages of PEGylation—namely the enhanced stability against enzymatic degradation—directly address the primary limitation of conventional biocytin. This allows for significantly longer post-injection survival times, which is critical for the comprehensive mapping of long-range and complex neural circuits. While direct, extensive literature on PEGylated biocytin is still developing, the foundational principles of PEG chemistry and the demonstrated success of other stabilized biocytin derivatives provide a strong rationale and a clear path forward for its implementation. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to pioneer the use of PEGylated biocytin tracers in their own investigations, ultimately leading to a more detailed and dynamic understanding of the brain's intricate wiring.
References
- 1. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Propargyl-PEG4)-Biocytin supplier and catalog number
This technical guide provides a comprehensive overview of N-(Propargyl-PEG4)-Biocytin, a valuable chemical tool for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, identifies key suppliers, and provides insights into its applications.
Core Compound Information
This compound is a derivative of biotin (B1667282) featuring a propargyl group connected via a polyethylene (B3416737) glycol (PEG) spacer. This structure enables its use in "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC). The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, making it an excellent tool for labeling, detection, and purification of biomolecules. The hydrophilic PEG4 spacer enhances solubility in aqueous solutions and reduces steric hindrance.
| Property | Value |
| Chemical Formula | C28H46N4O9S |
| Molecular Weight | 614.8 g/mol |
| CAS Number | 2055042-71-0 |
| Typical Purity | ≥95% |
| Solubility | Soluble in Water, DMSO, and DMF |
| Storage Conditions | Store at -20°C |
Suppliers and Catalog Numbers
Several chemical suppliers offer this compound. The following table summarizes prominent suppliers and their respective catalog numbers for easy reference.
| Supplier | Catalog Number |
| BroadPharm | BP-23287 |
| DC Chemicals | DC35090 |
| Shaanxi Xin yan Bomei | Y-CL-0390 |
| MedChemExpress | HY-130549 |
Key Applications and Experimental Workflows
This compound is primarily utilized in bioorthogonal labeling strategies. Its alkyne group reacts with azide-modified biomolecules, enabling their subsequent detection or isolation using avidin or streptavidin-based techniques.
General Experimental Workflow for Biotinylation
A typical experimental workflow involves two main stages: the click chemistry reaction to attach the biotin tag, followed by detection or purification.
Signaling Pathway Visualization Example: Protein Interaction Study
This reagent can be used to label a protein of interest that has been metabolically or enzymatically modified with an azide (B81097) group. Following the click reaction, the biotinylated protein can be used to pull down interacting partners, which can then be identified by mass spectrometry.
Experimental Protocols
While specific protocols will vary based on the application, the following provides a general guideline for the biotinylation of an azide-modified protein in a cellular context.
Materials:
-
Cells containing the azide-modified protein of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
This compound (stock solution in DMSO or water).
-
Copper(II) sulfate (B86663) (CuSO4) solution.
-
Sodium ascorbate (B8700270) solution (freshly prepared).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand.
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Protocol:
-
Cell Lysis: Harvest cells and lyse them using an appropriate lysis buffer to release the cellular proteins. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Click Chemistry Reaction: a. To the cell lysate, add this compound to a final concentration of 100 µM. b. Add TCEP to a final concentration of 1 mM. c. Add TBTA to a final concentration of 100 µM. d. Add CuSO4 to a final concentration of 1 mM. e. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM. f. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Affinity Purification: a. Add pre-washed streptavidin-agarose beads to the reaction mixture. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes. b. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Note: The concentrations and incubation times provided are starting points and may require optimization for specific experimental systems.
This technical guide serves as a foundational resource for understanding and utilizing this compound in research and development. For specific applications, it is recommended to consult relevant scientific literature and the technical datasheets provided by the suppliers.
Methodological & Application
Application Notes and Protocols: N-(Propargyl-PEG4)-Biocytin for Neuronal Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Propargyl-PEG4)-Biocytin is a versatile, next-generation neuronal tracer that combines the robust anterograde and retrograde transport properties of biocytin (B1667093) with the power of click chemistry for highly specific and sensitive visualization.[1][2][3] The propargyl group enables covalent labeling with azide-modified fluorescent probes, dyes, or other reporter molecules through a bioorthogonal click reaction. This allows for multiplexing and the use of a wide array of visualization techniques beyond the traditional avidin-biotin system. The PEG4 spacer enhances the solubility of the tracer in aqueous solutions.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in neuronal tracing studies.
Principle of this compound Tracing
The workflow for using this compound as a neuronal tracer involves two main stages:
-
Tracer Delivery and Transport: The tracer is introduced into the nervous tissue (in vivo or in vitro) via methods such as iontophoresis, pressure injection, or intracellular filling during electrophysiological recording.[4][5] The small molecular weight of the biocytin moiety allows for efficient uptake and transport along axonal pathways.[1][3]
-
Click Chemistry-Based Visualization: Following a survival period to allow for tracer transport, the tissue is fixed and permeabilized. The propargyl group on the transported tracer is then detected via a copper-catalyzed or copper-free click reaction with an azide-functionalized reporter molecule (e.g., a fluorescent azide).[6][7] This results in a stable, covalent bond between the tracer and the reporter, enabling high-resolution visualization of neuronal morphology.
Data Presentation
| Parameter | Recommendation | Notes |
| Tracer Concentration | 1-5% (w/v) in 0.1 M Phosphate Buffer or 0.9% NaCl | Higher concentrations may be used for pressure injections. |
| Injection Volume | 10-500 nL (Pressure Injection) | Volume depends on the size of the target structure. |
| Iontophoresis Current | +1 to +5 µA, 7 seconds on/7 seconds off | For 10-15 minutes. |
| Intracellular Filling | 0.1-1.0 nA hyperpolarizing pulses for 10-20 min | During whole-cell recording.[5] |
| Survival Time | 24 hours to 14 days | Optimal time depends on the pathway length and transport direction.[8] |
| Fixation | 4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer | Overnight at 4°C. |
Experimental Protocols
Protocol 1: In Vivo Neuronal Tracing
This protocol describes the injection of this compound into the brain of a live animal and subsequent tissue processing for visualization.
Materials:
-
This compound
-
Sterile 0.1 M Phosphate Buffer (PB) or 0.9% NaCl
-
Anesthetic agent
-
Stereotaxic apparatus
-
Microsyringe pump or iontophoresis system
-
Glass micropipettes (10-20 µm tip diameter)
-
4% Paraformaldehyde (PFA) in 0.1 M PB
-
Sucrose (B13894) solutions (15% and 30% in 0.1 M PB)
-
Cryostat or vibrating microtome
-
Click chemistry detection reagents (e.g., fluorescent azide, copper sulfate, sodium ascorbate, TBTA)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Antifade mounting medium
Procedure:
-
Tracer Preparation: Dissolve this compound in sterile 0.1 M PB or 0.9% NaCl to a final concentration of 1-5%.
-
Animal Surgery and Tracer Injection:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Perform a craniotomy over the target brain region.
-
Lower the micropipette containing the tracer to the desired coordinates.
-
Inject the tracer using either pressure injection or iontophoresis.
-
-
Survival Period: Allow the animal to recover and survive for a period of 24 hours to 14 days to permit axonal transport of the tracer.[8]
-
Tissue Fixation:
-
Deeply anesthetize the animal and perform transcardial perfusion with 0.1 M PB followed by 4% PFA in 0.1 M PB.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the brain by incubating in 15% sucrose solution until it sinks, followed by 30% sucrose solution.
-
Freeze the brain and cut 30-50 µm sections on a cryostat or vibrating microtome.
-
-
Click Chemistry Staining:
-
Rinse sections in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Prepare the click reaction cocktail (e.g., fluorescent azide, copper sulfate, sodium ascorbate, and TBTA in PBS) according to the manufacturer's instructions.
-
Incubate the sections in the click reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Wash the sections extensively with PBS.
-
-
Mounting and Imaging:
-
Mount the stained sections on glass slides with an antifade mounting medium.
-
Image the labeled neurons using a fluorescence or confocal microscope.
-
Protocol 2: In Vitro Neuronal Tracing in Brain Slices
This protocol is adapted for tracing neuronal connections in acute or organotypic brain slice preparations.
Materials:
-
Same as Protocol 1, with the addition of artificial cerebrospinal fluid (aCSF).
Procedure:
-
Slice Preparation: Prepare acute or organotypic brain slices according to standard laboratory protocols.
-
Tracer Loading:
-
For bulk loading, inject a small volume (10-20 nL) of 1-5% this compound into the desired region of the slice.
-
For single-cell loading, use a patch pipette containing the tracer in the intracellular solution for whole-cell patch-clamp recording.[4]
-
-
Incubation: Incubate the slice for 4-8 hours in aCSF to allow for tracer diffusion.
-
Fixation: Fix the slice in 4% PFA in 0.1 M PB for 2-4 hours at 4°C.
-
Staining and Imaging: Follow steps 6 and 7 from Protocol 1.
Visualizations
References
- 1. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Anterograde and retrograde tracing with high molecular weight biotinylated dextran amine through thalamocortical and corticothalamic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Propargyl-PEG4)-Biocytin in Tissue Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of N-(Propargyl-PEG4)-Biocytin in click chemistry for the robust and specific labeling of azide-modified biomolecules within tissue sections. This method offers a powerful tool for the visualization and analysis of a wide range of biological targets.
Introduction
Click chemistry, a set of bioorthogonal reactions, enables the rapid and specific covalent ligation of two molecules in a biological environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. This compound is a versatile reagent featuring a terminal alkyne group for click chemistry and a biotin (B1667282) moiety for subsequent detection or affinity purification. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, improving reaction efficiency.
This protocol details the labeling of azide-modified targets in fixed tissue sections with this compound, followed by visualization using streptavidin-conjugated fluorophores or enzymes. This highly specific and modular labeling strategy is applicable to a variety of research areas, including neuroscience, oncology, and developmental biology.
Data Presentation
Successful tissue labeling with this compound relies on optimizing reaction conditions to achieve a high signal-to-noise ratio. The following table provides representative data illustrating the expected outcomes from an optimization experiment. Researchers should perform similar titrations of key reagents to determine the optimal concentrations for their specific tissue type and target.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) | Condition 4 |
| This compound (µM) | 10 | 25 | 50 | 100 |
| CuSO₄ (mM) | 0.5 | 1 | 2 | 5 |
| Sodium Ascorbate (B8700270) (mM) | 2.5 | 5 | 10 | 25 |
| BTTAA Ligand (mM) | 1 | 2.5 | 5 | 10 |
| Signal Intensity (Arbitrary Units) | 150 | 450 | 850 | 870 |
| Background Intensity (Arbitrary Units) | 50 | 80 | 95 | 250 |
| Signal-to-Noise Ratio | 3.0 | 5.6 | 8.9 | 3.5 |
Note: This table presents example data. Actual values will vary depending on the experimental setup, tissue type, and azide-modified target abundance.
Experimental Protocols
This section provides a detailed methodology for labeling azide-modified targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections using this compound.
Materials and Reagents
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488) or Streptavidin-Horseradish Peroxidase (HRP)
-
DAB substrate kit (for HRP)
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Mounting medium
Protocol
1. Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Immerse slides in 100% ethanol for 2 x 3 minutes. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 70% ethanol for 2 minutes. e. Immerse slides in 50% ethanol for 2 minutes. f. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval (if necessary): a. This step is target-dependent. If your azide-modified target is a protein that requires antigen unmasking, perform heat-induced epitope retrieval (HIER). b. Immerse slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in deionized water and then in PBS.
3. Permeabilization: a. Immerse slides in permeabilization buffer for 10-15 minutes at room temperature. b. Wash slides with PBS for 3 x 5 minutes.
4. Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL final volume (sufficient for ~10 slides): i. 880 µL of PBS ii. 20 µL of 100 mM CuSO₄ (final concentration: 2 mM) iii. 50 µL of 100 mM BTTAA in DMSO (final concentration: 5 mM) iv. 50 µL of 1 mM this compound in DMSO (final concentration: 50 µM) b. Pre-mix the PBS, CuSO₄, BTTAA, and this compound. c. Just before application to the tissue, add 100 µL of freshly prepared 100 mM sodium ascorbate in water (final concentration: 10 mM). Vortex briefly. d. Carefully apply the click reaction cocktail to the tissue sections, ensuring complete coverage. e. Incubate in a humidified chamber for 30-60 minutes at room temperature, protected from light. f. Wash slides with PBS for 3 x 5 minutes.
5. Detection of Biotin: a. Block non-specific binding by incubating the slides in blocking buffer for 30 minutes at room temperature. b. Dilute the streptavidin-conjugate in blocking buffer according to the manufacturer's instructions. c. Apply the diluted streptavidin-conjugate to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber, protected from light. d. Wash slides with PBS for 3 x 5 minutes.
6. Visualization:
- For fluorescent detection: a. Proceed to nuclear counterstaining.
- For chromogenic detection (with Streptavidin-HRP): a. Prepare and apply the DAB substrate according to the manufacturer's protocol. b. Monitor the color development under a microscope. c. Stop the reaction by immersing the slides in deionized water. d. Counterstain with hematoxylin (B73222) if desired.
7. Counterstaining and Mounting: a. Incubate slides in a nuclear counterstain solution (e.g., DAPI or Hoechst) for 5-10 minutes. b. Wash briefly in PBS. c. Mount coverslips using an appropriate mounting medium.
8. Imaging: a. Image the slides using a fluorescence or bright-field microscope with the appropriate filters or settings.
Mandatory Visualizations
Caption: Experimental workflow for tissue labeling.
Caption: Detection pathway for biotinylated targets.
Application Notes and Protocols for Fluorescent Azide Probes in the Detection of N-(Propargyl-PEG4)-Biocytin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and visualization of biotinylated molecules are fundamental to numerous applications in life sciences, from proteomics and cell biology to drug discovery. The covalent labeling of biomolecules with biotin (B1667282), followed by detection with avidin (B1170675) or streptavidin conjugates, has long been a cornerstone of molecular biology. However, the introduction of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the field by offering a highly specific, efficient, and biocompatible method for labeling and detecting biomolecules.[1][2]
N-(Propargyl-PEG4)-Biocytin is a versatile reagent that incorporates an alkyne group, a biotin moiety, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3][4][5] The terminal alkyne group serves as a handle for covalent modification via click chemistry with a fluorescent azide (B81097) probe. This two-step labeling strategy allows for the sensitive and specific detection of biotinylated targets in various experimental settings, including in-gel analysis, flow cytometry, and fluorescence microscopy.[1][6] The PEG spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, thereby improving accessibility for subsequent detection.[3]
These application notes provide detailed protocols for the use of fluorescent azide probes to detect this compound in different experimental contexts.
Principle of Detection
The detection of this compound using fluorescent azide probes is based on the highly efficient and specific CuAAC reaction.[2] In this reaction, the terminal alkyne of this compound reacts with the azide group of a fluorescent probe in the presence of a copper(I) catalyst to form a stable triazole linkage.[2] This covalent bond formation results in the fluorescent labeling of the biotinylated molecule.
The general workflow for this detection method can be summarized in the following steps:
-
Labeling: The target of interest (e.g., a protein, nucleic acid, or cell) is first labeled with this compound.
-
Click Reaction: The labeled sample is then incubated with a fluorescent azide probe in the presence of a copper(I) catalyst.
-
Detection: The resulting fluorescently labeled target can be visualized and quantified using standard fluorescence-based techniques.
Data Presentation: Photophysical Properties of Common Fluorescent Azide Probes
The choice of fluorescent azide probe is critical for achieving optimal sensitivity and signal-to-noise ratio in a given application. The brightness of a fluorophore is determined by its molar extinction coefficient and fluorescence quantum yield. The following table summarizes the key photophysical properties of several commercially available fluorescent azide probes that can be used for the detection of this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness* |
| Green Emitting | |||||
| Fluorescein Azide | 494 | 517 | ~70,000 | ~0.92 | High |
| Alexa Fluor 488 Azide | 495 | 519 | ~71,000 | ~0.92 | Very High |
| Orange/Red Emitting | |||||
| TAMRA Azide | 555 | 580 | ~91,000 | ~0.41 | Moderate |
| Alexa Fluor 555 Azide | 555 | 565 | ~150,000 | ~0.10 | Moderate |
| Sulfo-Cyanine5.5 Azide | 684 | 707 | ~200,000 | ~0.20 | High |
| Far-Red/Near-IR Emitting | |||||
| Alexa Fluor 647 Azide | 650 | 668 | ~239,000 | ~0.33 | Very High |
| Sulfo-Cyanine7 Azide | 755 | 778 | ~223,000 | ~0.13 | Moderate |
*Relative Brightness is a product of the molar extinction coefficient and the quantum yield and is provided as a general guide. The actual performance may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: In-Gel Fluorescence Detection of Proteins Labeled with this compound
This protocol describes the detection of proteins labeled with this compound directly within a polyacrylamide gel using a fluorescent azide probe.
Materials:
-
Protein sample labeled with this compound
-
SDS-PAGE reagents and equipment
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5
-
Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide), 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in deionized water
-
Tris(2-carboxyethyl)phosphine (TCEP), 500 mM stock in deionized water (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO
-
Destaining Solution: 50% methanol, 10% acetic acid in deionized water
-
Fluorescence gel imaging system
Procedure:
-
SDS-PAGE: Separate the this compound-labeled protein sample by SDS-PAGE according to standard procedures.
-
Fixation: After electrophoresis, place the gel in Fixing Solution and incubate for 30-60 minutes with gentle agitation.
-
Washing: Discard the Fixing Solution and wash the gel three times with PBST for 10 minutes each with gentle agitation.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 10 mL reaction, mix the following components in the order listed:
-
8.7 mL Click Reaction Buffer
-
10 µL Fluorescent Azide Probe (final concentration 10 µM)
-
200 µL CuSO₄ (final concentration 1 mM)
-
20 µL TCEP (final concentration 1 mM)
-
100 µL TBTA (final concentration 100 µM)
-
-
Click Reaction: Submerge the gel in the click reaction cocktail and incubate for 1-2 hours at room temperature with gentle agitation, protected from light.
-
Destaining: Discard the reaction cocktail and wash the gel with Destaining Solution for 15-30 minutes with gentle agitation.
-
Imaging: Wash the gel with deionized water and visualize the fluorescently labeled protein bands using a fluorescence gel imaging system with the appropriate excitation and emission filters for the chosen fluorophore.
Protocol 2: Flow Cytometry Analysis of Cells Labeled with this compound
This protocol details the labeling and detection of cell surface or intracellular targets modified with this compound using a fluorescent azide probe for analysis by flow cytometry.
Materials:
-
Cell suspension labeled with this compound
-
Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide
-
Fixation Buffer (for intracellular staining): 4% paraformaldehyde in PBS
-
Permeabilization Buffer (for intracellular staining): PBS with 0.1% saponin
-
Click Reaction Buffer: PBS, pH 7.4
-
Fluorescent Azide Probe (e.g., Alexa Fluor 647 Azide), 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in deionized water
-
Tris(2-carboxyethyl)phosphine (TCEP), 500 mM stock in deionized water (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the this compound-labeled cells with Flow Cytometry Staining Buffer. Adjust the cell density to 1 x 10⁶ cells/mL.
-
(Optional) Fixation and Permeabilization for Intracellular Targets:
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
-
Click Reaction:
-
Resuspend the cell pellet in 100 µL of Click Reaction Buffer.
-
Prepare the click reaction cocktail:
-
5 µL Fluorescent Azide Probe (final concentration 50 µM)
-
2 µL CuSO₄ (final concentration 1 mM)
-
2 µL TCEP (final concentration 5 mM)
-
1 µL TBTA (final concentration 100 µM)
-
-
Add the click reaction cocktail to the cell suspension and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Analysis: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer and analyze using a flow cytometer with the appropriate laser and emission filters for the selected fluorescent probe.
Mandatory Visualizations
Caption: General workflow for detecting this compound.
Caption: In-gel detection of biotinylated proteins workflow.
Caption: Flow cytometry analysis workflow.
References
Application Notes and Protocols for N-(Propargyl-PEG4)-Biocytin in Correlative Light and Electron Microscopy (CLEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Propargyl-PEG4)-Biocytin is a versatile, amine-reactive labeling reagent that plays a crucial role in modern correlative light and electron microscopy (CLEM) workflows. This molecule incorporates a propargyl group for bioorthogonal "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biotin (B1667282) moiety for high-affinity detection with streptavidin conjugates. This combination allows for robust and specific labeling of targets of interest for sequential imaging by fluorescence microscopy (FM) and high-resolution electron microscopy (EM).
The primary advantage of using this compound lies in its ability to facilitate a two-step labeling strategy. First, a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is metabolically, enzymatically, or chemically tagged with an azide (B81097) group. The propargyl group of this compound is then covalently linked to the azide-tagged molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific type of click chemistry. The biotin handle can then be detected for fluorescence microscopy using fluorophore-conjugated streptavidin and for electron microscopy using streptavidin conjugated to an electron-dense marker, such as colloidal gold.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in CLEM studies.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H46N4O9S | [1] |
| Molecular Weight | 614.8 g/mol | [1] |
| Purity | >98% | [1] |
| CAS Number | 2055042-71-0 | [1] |
| Solubility | Water, DMSO, DMF | [1][2] |
| Storage Conditions | -20°C | [1] |
| Reactive Group | Propargyl | [1] |
| Detection Moiety | Biotin | [1] |
Table 2: Reagents for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Solution | Final Concentration | Purpose |
| Copper(II) Sulfate (CuSO4) | 50 mM in H2O | 1 mM | Source of copper catalyst |
| Ligand (e.g., THPTA or TBTA) | 5 mM or 200 mM in DMSO | 2 mM | Stabilizes Cu(I) and improves reaction efficiency |
| Reducing Agent (e.g., Sodium Ascorbate) | 50 mM in H2O (freshly made) | 1 mM | Reduces Cu(II) to the active Cu(I) state |
| Azide-tagged Fluorophore/Gold | 0.5 mM or 5 mM in DMSO | 5 µM | Reporter molecule for detection |
Experimental Protocols
The following protocols outline a general workflow for using this compound in a CLEM experiment. Optimization of incubation times, concentrations, and buffer compositions may be necessary for specific cell types and targets.
Protocol 1: Labeling of Azide-Modified Biomolecules with this compound
This protocol describes the "click" reaction to attach the biotin moiety to the target.
Materials:
-
Azide-modified biological sample (cells or tissues)
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare the Click-&-Go™ Cocktail:
-
For a 100 µL reaction volume, mix the following in order:
-
84 µL PBS
-
2 µL 50 mM CuSO4
-
4 µL 50 mM THPTA or 1 µL 200 mM TBTA
-
5 µL this compound (from a 2 mM stock in DMSO)
-
5 µL 50 mM Sodium Ascorbate (freshly prepared)
-
-
Vortex the solution briefly to mix.
-
-
Sample Preparation:
-
Fix azide-modified cells or tissues with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the sample three times with PBS.
-
Permeabilize the sample with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Incubate the sample with the Click-&-Go™ cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the sample three times with PBS.
-
Protocol 2: Correlative Light and Electron Microscopy (CLEM) Workflow
This protocol outlines the sequential imaging of the biotinylated target.
Materials:
-
Biotinylated sample from Protocol 1
-
Fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Streptavidin-conjugated ultra-small gold nanoparticles (e.g., 1.4 nm)
-
Bovine Serum Albumin (BSA)
-
Silver enhancement kit
-
Reagents for EM sample processing (osmium tetroxide, uranyl acetate (B1210297), lead citrate, resins)
Procedure:
-
Fluorescence Labeling and Imaging:
-
Block the biotinylated sample with 1% BSA in PBS for 30 minutes.
-
Incubate with fluorophore-conjugated streptavidin (e.g., 1:500 dilution in PBS with 1% BSA) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the sample for fluorescence microscopy and acquire images of the regions of interest. Record the coordinates of the imaged areas.
-
-
Electron-Dense Labeling:
-
After fluorescence imaging, remove the mounting medium and wash the sample with PBS.
-
Incubate with streptavidin-conjugated ultra-small gold nanoparticles (e.g., 1:50 dilution in PBS with 1% BSA) overnight at 4°C.[3]
-
Wash thoroughly with PBS and then with distilled water.
-
-
Silver Enhancement:
-
Enhance the gold particles using a silver enhancement kit according to the manufacturer's instructions. The enhancement time will need to be optimized to achieve sufficient particle size for EM visualization without obscuring ultrastructure.[3]
-
-
Electron Microscopy Processing and Imaging:
-
Postfix the sample with 1% osmium tetroxide in a suitable buffer.[3]
-
Dehydrate the sample through a graded series of ethanol.
-
Infiltrate and embed the sample in an appropriate EM resin (e.g., Epon).[3]
-
Relocate the previously imaged regions of interest.
-
Prepare ultrathin sections (70-90 nm) of the regions of interest.[3]
-
Stain the sections with uranyl acetate and lead citrate.
-
Image the sections using a transmission electron microscope (TEM).
-
Correlate the fluorescence and electron micrographs using cellular landmarks.
-
Mandatory Visualization
Caption: CLEM workflow using this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
Application Notes and Protocols for Intracellular Filling of Neurons with N-(Propargyl-PEG4)-Biocytin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Propargyl-PEG4)-Biocytin is a specialized neuronal tracer that combines the well-established tracing properties of biocytin (B1667093) with the versatility of click chemistry. This molecule is designed for intracellular introduction into neurons, allowing for subsequent covalent labeling with a variety of reporter molecules, such as fluorophores, for high-resolution morphological analysis. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction. The polyethylene (B3416737) glycol (PEG4) linker enhances solubility and potentially reduces steric hindrance, facilitating the subsequent click reaction.
Compared to standard biocytin, which is susceptible to degradation by endogenous biotinidase, this compound, when covalently linked to a reporter molecule via a stable triazole ring, can offer a more permanent and robust labeling of neuronal architecture.[1] This is particularly advantageous for long-term studies where the preservation of the tracer is critical.[1]
Principle of the Method
The application of this compound for neuronal tracing is a two-step process:
-
Intracellular Filling: The this compound is introduced into a target neuron, typically via a micropipette during whole-cell patch-clamp recording or by iontophoresis.[2] The small molecular weight and high solubility of biocytin derivatives facilitate their diffusion throughout the neuron, filling the soma, dendrites, and axonal arborizations.[3]
-
Click Chemistry-Mediated Visualization: Following fixation of the neuronal tissue, the incorporated propargyl-functionalized biocytin is reacted with an azide-containing reporter molecule (e.g., a fluorescent azide) in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the reporter to the biocytin and thereby labeling the filled neuron.
Advantages of this compound with Click Chemistry
-
Versatility in Labeling: A single tracer molecule can be detected with a wide array of azide-functionalized reporters, including different fluorophores for multiplex imaging.
-
Signal Amplification: The covalent nature of the click chemistry bond can lead to a more robust and stable signal compared to the indirect avidin-biotin interaction.
-
Potential for Enhanced Stability: The triazole linkage formed during the click reaction is not susceptible to enzymatic cleavage, offering the potential for long-term preservation of the neuronal morphology.[1]
-
High Specificity: The azide-alkyne cycloaddition is highly specific and bioorthogonal, meaning it does not interfere with native biological molecules, resulting in low background staining.[4]
Experimental Protocols
Part 1: Intracellular Filling of Neurons
This protocol is adapted from standard intracellular filling techniques using biocytin during whole-cell patch-clamp electrophysiology.
Materials:
-
This compound
-
Internal solution for patch pipette (see table below for a typical composition)
-
Micropipettes (borosilicate glass)
-
Micropipette puller
-
Micromanipulator
-
Electrophysiology rig with amplifier
-
Animal model and brain slice preparation setup
-
Fixative solution: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Internal Solution: Dissolve this compound in the internal solution at a final concentration of 0.2% to 0.5%. Sonicate briefly to ensure complete dissolution. Filter the solution through a 0.2 µm syringe filter.
-
Pull Micropipettes: Pull glass micropipettes to a resistance of 3-6 MΩ. The optimal resistance may vary depending on the neuron type.
-
Fill the Micropipette: Back-fill the micropipette with the this compound-containing internal solution, ensuring no air bubbles are trapped in the tip.
-
Perform Whole-Cell Patch-Clamp Recording:
-
Prepare acute brain slices according to standard laboratory procedures.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron with the micropipette.
-
Establish a giga-ohm seal and obtain a whole-cell recording configuration.
-
Perform electrophysiological recordings as required for the experiment. During this time, the this compound will diffuse from the pipette into the neuron.
-
Maintain the recording for at least 15-45 minutes to allow for thorough filling of the neuron's processes.[2]
-
-
Fixation:
-
After the filling period, carefully retract the micropipette.
-
Allow the slice to recover for a short period in the recording chamber.
-
Transfer the brain slice to a vial containing 4% PFA in PBS and fix overnight at 4°C.
-
Table 1: Example of a K-Gluconate Based Internal Solution
| Component | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| Phosphocreatine | 10 |
| This compound | (0.2% - 0.5% w/v) |
| pH | 7.2-7.3 (adjusted with KOH) |
| Osmolarity | 290-300 mOsm |
Part 2: Click Chemistry Staining of Filled Neurons in Brain Slices
This protocol is adapted from a whole-mount click histochemistry procedure.[4]
Materials:
-
Fixed brain slices containing this compound-filled neurons
-
Phosphate-buffered saline (PBS)
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Click reaction cocktail (prepare fresh):
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide, Cy3 Azide) - 10 µM
-
Copper(II) sulfate (B86663) (CuSO₄) - 1 mM
-
Sodium ascorbate (B8700270) - 100 mM (prepare fresh 1 M stock)
-
Tris-HCl buffer (pH 8.0)
-
-
Washing solution: 0.2% Triton X-100 in Tris-HCl buffer (pH 8.0)
-
Mounting medium
Procedure:
-
Washing: Wash the fixed brain slices three times in PBS for 10 minutes each to remove residual fixative.
-
Permeabilization: Incubate the slices in the permeabilization solution for 1-2 hours at room temperature with gentle agitation.
-
Pre-incubation: Wash the slices in the washing solution for 1 hour at room temperature.[4]
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. Add the components in the following order: Tris-HCl buffer, fluorescent azide, copper(II) sulfate, and finally sodium ascorbate. Mix gently.
-
Incubate the slices in the click reaction cocktail for 2 hours at room temperature in the dark.[4]
-
-
Post-reaction Washes:
-
Wash the slices three times in the washing solution for 20 minutes each.
-
Wash the slices overnight in PBS at 4°C.[4]
-
-
Mounting and Imaging: Mount the stained brain slices on glass slides using an appropriate mounting medium. The slices are now ready for imaging using fluorescence or confocal microscopy.
Data Presentation
Table 2: Comparison of Neuronal Tracing Techniques
| Feature | Standard Biocytin (Avidin-Biotin Detection) | This compound (Click Chemistry) |
| Principle | Non-covalent high-affinity binding | Covalent triazole bond formation |
| Detection | Avidin (B1170675)/Streptavidin conjugates | Azide-functionalized reporters |
| Signal Stability | Susceptible to biotinidase degradation[1] | Potentially higher due to covalent linkage |
| Multiplexing | Limited by available avidin conjugates | High, based on diverse fluorescent azides |
| Background | Can have endogenous biotin (B1667282) background | Generally low due to bioorthogonality |
| Procedure Time | Staining can be lengthy | Click reaction is relatively rapid (hours) |
Visualizations
Caption: Experimental workflow for neuronal tracing.
Caption: Click chemistry reaction for labeling.
References
Application Notes and Protocols for Delivery of N-(Propargyl-PEG4)-Biocytin in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Propargyl-PEG4)-Biocytin is a versatile molecular tracer that combines the cell-filling capabilities of biocytin (B1667093) with a propargyl group for "click" chemistry applications and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. These application notes provide detailed protocols for the delivery of this compound into cells within acute brain slices, a critical technique for elucidating neuronal morphology, connectivity, and for subsequent molecular labeling studies.
The primary and most targeted delivery method is intracellular loading through a patch-clamp pipette, which allows for the precise filling of individual neurons during electrophysiological recording.[1][2][3][4] An alternative, less targeted method suitable for labeling populations of cells is bulk loading. The selection of the appropriate delivery method depends on the specific experimental goals.
These notes provide detailed protocols for both intracellular loading and a general bulk loading method, along with a comparative table of hypothetical performance metrics to guide researchers in their experimental design.
Comparative Data of Delivery Methods
The following table summarizes hypothetical quantitative data for the two described delivery methods to provide a baseline for comparison. Actual results may vary depending on experimental conditions, brain region, and cell type.
| Parameter | Intracellular Loading via Patch Pipette | Bulk Loading |
| Delivery Efficiency (Single Cell) | > 90% of patched cells | Not Applicable |
| Delivery Efficiency (Tissue Volume) | Not Applicable | Variable (10-50% of cells in the outer 50 µm) |
| Cell Viability | High (> 95% for the recorded cell) | Moderate (Can induce excitotoxicity if not optimized) |
| Penetration Depth | Limited to the patched cell's processes | Superficial (Typically 30-70 µm from the slice surface) |
| Targeting Specificity | Single-cell resolution | Low (Labels all cell types in the loading area) |
| Incubation Time | 15-30 minutes during recording[1] | 30-60 minutes |
| Required Equipment | Patch-clamp rig | Standard incubation chamber |
Experimental Protocols
Protocol 1: Intracellular Loading of this compound via Patch-Clamp Pipette
This protocol is adapted from standard biocytin filling techniques during whole-cell patch-clamp recording.[1][2][4]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp rig with microscope and micromanipulators
-
Vibratome for slicing
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Brain Slices:
-
Prepare acute brain slices (300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.[5] A protective recovery method using N-methyl-D-glucamine (NMDG) can enhance neuronal health.[5]
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Preparation of Internal Solution:
-
Dissolve this compound in the internal pipette solution to a final concentration of 0.2-0.5%.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Filter the internal solution through a 0.2 µm syringe filter.
-
-
Patch-Clamp Recording and Filling:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Identify a target neuron for recording.
-
Approach the neuron with a patch pipette filled with the this compound-containing internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Perform electrophysiological recordings as required by the experimental design. The tracer will diffuse from the pipette into the cell during this time.
-
Maintain the recording for at least 15-30 minutes to allow for thorough filling of the neuron's dendritic and axonal arbors.[1]
-
-
Cellular Disengagement and Slice Fixation:
-
Slowly retract the pipette to allow the cell membrane to reseal.[1]
-
Allow the slice to remain in the recording chamber for an additional 5-10 minutes to facilitate further diffusion of the tracer into distal processes.[4]
-
Carefully transfer the slice to a vial containing fixative solution and fix for 2-12 hours at 4°C.
-
-
Post-Fixation Processing:
-
Wash the fixed slice several times in PBS.
-
The slice is now ready for subsequent "click" chemistry reactions, immunohistochemistry, or visualization with avidin/streptavidin conjugates. For thick slices, re-sectioning to 50-60 µm may be necessary for antibody penetration.[4]
-
Protocol 2: Bulk Loading of this compound
This protocol provides a general framework for labeling a population of cells near the surface of a brain slice. Optimization of concentration and incubation time is crucial to balance labeling efficiency with cell health.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Incubation chamber
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Brain Slices:
-
Prepare and recover acute brain slices as described in Protocol 1.
-
-
Preparation of Loading Solution:
-
Dissolve this compound directly into oxygenated aCSF to a final concentration of 0.5-1.0 mg/mL. The optimal concentration should be determined empirically.
-
-
Incubation:
-
Transfer the recovered brain slices to an incubation chamber containing the loading solution.
-
Incubate for 30-60 minutes at 32-34°C, ensuring continuous oxygenation. The incubation time is a critical parameter to optimize.
-
-
Wash and Recovery:
-
After incubation, transfer the slices to fresh, oxygenated aCSF without the tracer and allow them to recover for at least 30 minutes. This allows for unbound tracer to diffuse out of the extracellular space.
-
-
Slice Fixation:
-
Fix the slices in 4% paraformaldehyde in PBS for 2-12 hours at 4°C.
-
-
Post-Fixation Processing:
-
Wash the fixed slices several times in PBS.
-
The slices are now ready for further processing.
-
Visualizations
Caption: Workflow for intracellular loading of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocytin staining of glia and neurons in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocytin staining of glia and neurons in brain slices. | Semantic Scholar [semanticscholar.org]
- 4. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers [jove.com]
- 5. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Propargyl-PEG4)-Biocytin in Specific Cell Population Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Propargyl-PEG4)-Biocytin is a versatile chemical probe designed for the selective labeling and subsequent detection of specific cell populations and biomolecules. This reagent integrates three key functional components: a propargyl group for bioorthogonal click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biocytin (B1667093) moiety for high-affinity binding to avidin (B1170675) and streptavidin conjugates.[1][2] This combination makes it a powerful tool in various applications, including metabolic labeling, activity-based protein profiling (ABPP), and neuronal tracing.
The alkyne handle allows for its covalent conjugation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This reaction is highly specific and can be performed in complex biological systems, including living cells, with minimal side reactions. The biotin (B1667282) tag enables sensitive detection and enrichment of labeled molecules using streptavidin-based reagents, such as fluorescent probes, enzymes, or affinity matrices.
These application notes provide an overview of the key applications of this compound and detailed protocols for its use in labeling specific cell populations.
Key Applications
-
Metabolic Labeling and Proteomics: this compound can be used as a reporter molecule in metabolic labeling experiments, such as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). In this approach, cells are first incubated with an azide-modified metabolic precursor (e.g., an amino acid or sugar analog), which is incorporated into newly synthesized proteins or glycans. The incorporated azide (B81097) then serves as a handle for click chemistry-mediated biotinylation with this compound, allowing for the enrichment and identification of the labeled biomolecules by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): ABPP is a chemical proteomics strategy used to identify and characterize active enzymes within a complex proteome.[3][4] this compound can be incorporated into activity-based probes that contain a reactive group targeting the active site of a specific enzyme class and a propargyl group. After the probe reacts with its target enzymes, the biotin tag is introduced via click chemistry, facilitating the enrichment and identification of the active enzymes.
-
Neuronal Tracing: Biocytin is a well-established anterograde and retrograde neuronal tracer used to map neural circuits.[5] The propargyl group on this compound offers the potential for covalent fixation of the tracer within the tissue using click chemistry, potentially enhancing signal stability and enabling multiplexed labeling experiments.
-
Cell Surface Labeling: Cells that have been metabolically engineered to express azide groups on their surface glycans can be specifically labeled with this compound. Subsequent detection with fluorescently labeled streptavidin allows for visualization and quantification of the labeled cell population by fluorescence microscopy or flow cytometry.
Data Presentation
The following tables summarize representative quantitative data from studies using biotin-alkyne probes for labeling and proteomic analysis. While this data was generated using a closely related Biotin-PEG-alkyne in a BONCAT workflow, it provides valuable insights into the expected performance of this compound in similar applications.
Table 1: Comparison of Peptide Identifications in BONCAT using Different Biotin-Alkyne Probes
| Starting Brain Tissue (mg) | Biotin-PEG-alkyne (Uncleavable) - Unique Peptides Identified | Acid-Cleavable Biotin-Alkyne - Unique Peptides Identified |
| 4 | ~3500 | ~5500 |
| 2 | ~2500 | ~4500 |
| 1 | ~2000 | ~4000 |
Data adapted from a study comparing an uncleavable Biotin-PEG-alkyne with an acid-cleavable version for the enrichment of newly synthesized proteins. The results highlight the efficiency of biotin-alkyne probes in proteomic workflows.[6][7]
Table 2: Recommended Starting Concentrations for Biotin-Alkyne Probes in Different Applications
| Application | Probe Concentration (µM) | Incubation Time | Temperature |
| Cell Surface Labeling (Fluorescence) | 10 - 100 | 30 - 60 min | Room Temp or 37°C |
| Protein Labeling in Cell Lysate | 50 - 100 | 1 - 2 hours | Room Temp |
| BONCAT in Cell Culture | 25 - 50 (of azide analog) | 48 - 72 hours | 37°C |
These are general guidelines based on protocols for similar biotin-alkyne reagents. Optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental setup.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins (BONCAT) and Detection with this compound
This protocol describes the metabolic labeling of newly synthesized proteins in cultured cells with an azide-containing amino acid analog, followed by click chemistry-mediated biotinylation for subsequent enrichment and analysis.
Materials:
-
Cells of interest
-
Cell culture medium (methionine-free, if using an azide-modified methionine analog)
-
Azide-modified amino acid (e.g., L-Azidohomoalanine, AHA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction components:
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
-
Streptavidin-agarose beads
-
Wash buffers
-
Mass spectrometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium containing the azide-modified amino acid (e.g., 25-50 µM AHA).
-
Incubate for the desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add this compound to a final concentration of 50-100 µM.
-
Add the copper catalyst premix (CuSO4 and THPTA).
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Downstream Analysis:
-
Elute the captured proteins from the beads.
-
Process the proteins for analysis by mass spectrometry (e.g., in-solution or in-gel digestion followed by LC-MS/MS).
-
Protocol 2: Fluorescence Labeling of Cell Surface Glycans
This protocol outlines the labeling of azide-modified cell surface glycans with this compound for visualization by fluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
This compound
-
Click chemistry reaction components (as in Protocol 1)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Incubate cells with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) in the culture medium for 48-72 hours.
-
-
Click Chemistry Reaction:
-
Wash the cells with PBS.
-
Prepare the click reaction cocktail containing this compound (10-50 µM), CuSO4, and THPTA in PBS.
-
Add freshly prepared sodium ascorbate to the cocktail and immediately add it to the cells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
(Optional) Permeabilize the cells if intracellular targets are to be stained.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with fluorescently labeled streptavidin for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Workflow for BONCAT using this compound.
Caption: Cell surface labeling workflow.
Caption: The CuAAC click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2055042-71-0 | BroadPharm [broadpharm.com]
- 3. ubiqbio.com [ubiqbio.com]
- 4. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Label-Free Characterization of Avidin-Biotin Assemblies on Silanized Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining N-(Propargyl-PEG4)-Biocytin with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the detection of azide-modified biomolecules in tissue sections using N-(Propargyl-PEG4)-Biocytin in conjunction with standard immunohistochemistry (IHC) techniques. This method leverages the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to covalently link the biotin (B1667282) moiety to the target of interest. The subsequent detection of biotin using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate allows for robust signal amplification and visualization.
This technique is particularly valuable for:
-
Drug Development: Visualizing the tissue and cellular distribution of azide-modified small molecule drugs or probes to study target engagement and pharmacokinetics.
-
Metabolic Labeling: Detecting the incorporation of azide-modified metabolic precursors into proteins, glycans, or nucleic acids within a tissue context.
-
Proteomics: Identifying the location of specific azide-labeled proteins in tissues.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the this compound reagent enhances its aqueous solubility and reduces steric hindrance, facilitating efficient binding of streptavidin to the biotin tag.
Principle of the Method
The workflow involves a two-step process:
-
Click Chemistry Reaction: An azide-modified molecule of interest, already present within the fixed tissue, is covalently labeled with this compound via a CuAAC reaction. This reaction forms a stable triazole linkage.
-
Immunohistochemical Detection: The biotin tag is then detected using a standard streptavidin-based IHC protocol. A streptavidin-HRP conjugate binds to the biotin, and subsequent addition of a chromogenic substrate (e.g., DAB) produces a colored precipitate at the site of the target molecule, allowing for visualization by light microscopy.
Experimental Workflow
Caption: Experimental workflow for combining this compound with IHC.
Application Example: Visualizing Target Engagement of an Azide-Modified EGFR Inhibitor
This protocol provides an example for detecting the binding of an azide-modified epidermal growth factor receptor (EGFR) inhibitor in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.
Signaling Pathway Context
Caption: Simplified EGFR signaling pathway with inhibitor binding.[1][2][3][4]
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Streptavidin-HRP
-
DAB Substrate Kit
-
Phosphate Buffered Saline (PBS)
-
Tris-Buffered Saline (TBS)
-
Deionized Water
-
Ethanol (B145695) (graded series)
-
Xylene
-
Antigen Retrieval Solution (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Peroxide Block
-
Avidin/Biotin Blocking Kit
-
Mounting Medium
Protocol Steps
1. Tissue Preparation (Day 1)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 1 minute.
-
Immerse in 70% ethanol: 1 x 1 minute.
-
Rinse in distilled water.[5]
-
-
Antigen Retrieval (if performing co-staining with an antibody):
-
Perform heat-induced epitope retrieval according to the primary antibody datasheet. For example, immerse slides in citrate buffer (pH 6.0) and heat in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
Rinse slides in distilled water.
-
2. Click Chemistry Reaction (Day 1)
-
Prepare Click Reaction Mix (prepare fresh):
-
For a 1 mL reaction volume (sufficient for ~10 slides):
-
890 µL PBS
-
20 µL this compound (from a 5 mM stock in DMSO) to a final concentration of 100 µM.
-
40 µL THPTA (from a 50 mM stock in water) to a final concentration of 2 mM.
-
20 µL CuSO4 (from a 50 mM stock in water) to a final concentration of 1 mM.
-
30 µL Sodium Ascorbate (from a 100 mM stock in water) to a final concentration of 3 mM.[6][7][8][9]
-
-
Important: Add the reagents in the order listed. Add the sodium ascorbate last to initiate the reaction. Mix well.
-
-
Incubation:
-
Carefully apply the click reaction mix to the tissue sections, ensuring complete coverage.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Rinse slides gently with PBS.
-
Wash slides in PBS for 2 x 5 minutes.
-
3. Immunohistochemical Detection (Day 1)
-
Blocking Endogenous Peroxidase:
-
Incubate sections in peroxidase blocking solution for 10 minutes at room temperature.
-
Rinse with PBS.[5]
-
-
Blocking Endogenous Biotin (Critical for some tissues):
-
If using tissues with high endogenous biotin (e.g., liver, kidney), use an avidin/biotin blocking kit according to the manufacturer's instructions.
-
-
Streptavidin-HRP Incubation:
-
Washing:
-
Rinse slides gently with PBS.
-
Wash slides in PBS for 3 x 5 minutes.
-
4. Visualization and Mounting (Day 1)
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate for 1-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in distilled water.[5]
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Presentation and Quantification
The results of the IHC staining can be quantified to provide objective data. This is typically done using image analysis software to measure the staining intensity and the percentage of positive cells.
Table 1: Quantitative Analysis of Azide-Modified EGFR Inhibitor Binding in Tumor Tissue
| Treatment Group | Staining Intensity (Optical Density) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) |
| Vehicle Control | 0.05 ± 0.02 | < 1% | 0.4 ± 0.2 |
| Azide-Drug (Low Dose) | 0.85 ± 0.15 | 45% ± 8% | 121.5 ± 25.0 |
| Azide-Drug (High Dose) | 1.52 ± 0.21 | 82% ± 5% | 249.2 ± 30.5 |
| Competition (Azide-Drug + Unlabeled Drug) | 0.21 ± 0.08 | 10% ± 4% | 21.0 ± 8.5 |
Data are presented as mean ± standard deviation. Staining intensity is measured on a scale of 0 (no staining) to 3 (strong staining), and converted to optical density. The H-score is calculated as: [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)], with a range of 0-300.[11][12][13][14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining or Weak Staining | Inefficient click reaction. | - Prepare fresh click reaction mix, especially the sodium ascorbate solution.[15] - Ensure the azide-modified molecule is present in the tissue. - Increase incubation time for the click reaction. |
| Low concentration of the target molecule. | - Consider using a signal amplification system like tyramide signal amplification (TSA) after the Streptavidin-HRP step.[16][17] | |
| Inactive Streptavidin-HRP. | - Check the expiration date and storage conditions of the reagent. - Titrate the Streptavidin-HRP to determine the optimal concentration. | |
| High Background Staining | Endogenous peroxidase activity. | - Ensure the peroxidase blocking step is performed correctly. |
| Endogenous biotin. | - Use an avidin/biotin blocking kit, especially for tissues like liver and kidney.[18] | |
| Non-specific binding of Streptavidin-HRP. | - Increase the number and duration of wash steps. - Include a blocking step with normal serum from the species the secondary antibody (if used) was raised in. | |
| Copper-mediated tissue damage. | - Use a copper chelating ligand like THPTA to minimize cytotoxicity.[19] - Do not exceed the recommended concentration of CuSO4. | |
| Inconsistent Staining | Uneven application of reagents. | - Ensure the entire tissue section is covered with each reagent. |
| Tissue drying out during incubation. | - Use a humidified chamber for all incubation steps. |
Controls for the Experiment
To ensure the validity of the results, the following controls should be included:
-
Positive Control: A tissue known to contain the azide-modified target molecule, processed in the same way as the experimental samples.
-
Negative Control (No Click Reaction): A tissue section containing the azide-modified molecule but incubated with a reaction mix lacking this compound. This control checks for non-specific binding of the streptavidin-HRP.
-
Negative Control (No Azide): A tissue section from a subject that did not receive the azide-modified molecule, but is processed through the entire click and IHC protocol. This control identifies any background signal from the reagents.
-
Isotype Control (for co-staining): If a primary antibody is used for co-localization, an isotype control antibody should be used to assess non-specific antibody binding.[20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. SignalSlide® Phospho-EGF Receptor IHC Controls | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemistry Enzyme HRP Staining Protocol - IHC WORLD [ihcworld.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 11. Quantitative image analysis of immunohistochemical stains using a CMYK color model | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
- 14. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 17. Signal amplification in immunohistochemistry at the light microscopic level using biotinylated tyramide and nanogold-silver staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biotinylated secondary antibodies: detect low-abundance proteins | Abcam [abcam.com]
- 19. Click reagents - Synvenio [synvenio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. The Importance of IHC/ICC Controls: R&D Systems [rndsystems.com]
Quantitative Analysis of N-(Propargyl-PEG4)-Biocytin Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Propargyl-PEG4)-Biocytin is a versatile chemical probe used in quantitative proteomics to identify and quantify a wide range of biomolecules. Its unique structure, featuring a terminal alkyne group, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) handle, enables the covalent labeling of azide-modified molecules through a highly efficient and specific bioorthogonal reaction known as click chemistry. This allows for the selective enrichment and subsequent mass spectrometric analysis of tagged proteins and other biomolecules from complex biological samples. These application notes provide detailed protocols and quantitative data for the use of this compound in quantitative proteomics workflows.
Principle of the Method
The quantitative analysis of biomolecules using this compound is typically achieved through a multi-step workflow. First, cells or organisms are metabolically labeled with an azide-containing precursor, such as L-azidohomoalanine (AHA), an analog of methionine. AHA is incorporated into newly synthesized proteins during translation. Following metabolic labeling, cells are lysed, and the azide-modified proteins are covalently tagged with this compound via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. The biotinylated proteins are then enriched from the complex lysate using streptavidin-coated beads. Finally, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) for identification and quantification.
Applications
-
Quantitative Analysis of Nascent Proteomes: this compound is extensively used to quantify the synthesis of new proteins under various cellular conditions, providing insights into cellular responses to stimuli, drug treatment, or disease states.
-
Activity-Based Protein Profiling (ABPP): This reagent can be used in ABPP to label and quantify the active state of specific enzyme families. This is achieved by using an activity-based probe that contains an azide (B81097) group, which then reacts with this compound.
-
Identification of Post-Translational Modifications: In conjunction with specific metabolic labeling strategies, this probe can aid in the quantitative analysis of proteins with specific post-translational modifications.
-
Target Identification and Validation: this compound can be employed to identify the cellular targets of drugs or small molecules that have been modified with an azide group.
Quantitative Data Summary
The following tables summarize key quantitative data derived from studies utilizing propargyl-PEG-biotin reagents for the quantitative analysis of azide-labeled proteins.
| Parameter | Value | Reference |
| Mass addition of AHA-biotin modification on Methionine | 523.2749 Da | [1] |
| Number of biotin-AHA-modified peptides detected | 4217 | [1] |
| Number of newly synthesized proteins identified | 1817 | [1] |
| Biotin concentration for efficient MS analysis | >1.5–4 pmol/μL | [1] |
Table 1: Mass Spectrometry Data for Biotin-Alkyne Labeled Peptides. This table provides key quantitative metrics from a study using a propargyl-PEG-biotin reagent to label and identify newly synthesized proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with L-Azidohomoalanine (AHA)
-
Cell Culture: Culture cells to the desired confluency using standard cell culture techniques.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation of AHA, aspirate the growth medium and replace it with pre-warmed methionine-free medium. Incubate the cells for 1 hour.
-
AHA Labeling: Prepare a stock solution of L-azidohomoalanine (AHA) in sterile water or PBS. Add AHA to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 4-18 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Labeling with this compound
-
Prepare Click Chemistry Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
AHA-labeled protein lysate (1 mg)
-
This compound (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
Protocol 3: Enrichment of Biotinylated Proteins
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer.
-
Protein Binding: Add the click chemistry reaction mixture to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.
-
Washing: Place the tube on a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform the following washes sequentially:
-
Twice with 1% SDS in PBS
-
Twice with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Twice with 20% acetonitrile (B52724) in PBS
-
-
Elution (On-Bead Digestion is Recommended): For mass spectrometry analysis, it is recommended to perform on-bead digestion of the captured proteins.
Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis
-
Reduction and Alkylation: Resuspend the beads in 8 M urea, 100 mM Tris-HCl, pH 8.5. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate for 30 minutes in the dark.
-
Digestion: Dilute the urea to less than 2 M with 100 mM Tris-HCl, pH 8.5. Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Peptide Collection: Place the tube on a magnetic stand and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the peptides and proteins using a suitable proteomics software package. Search for the specific mass modification of 523.2749 Da on methionine residues to identify biotinylated peptides.
Visualizations
Figure 1: Experimental workflow for quantitative proteomics using this compound.
Figure 2: Copper-catalyzed click chemistry reaction for protein biotinylation.
References
Application Notes and Protocols for N-(Propargyl-PEG4)-Biocytin in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Propargyl-PEG4)-Biocytin is a versatile chemical probe designed for the targeted labeling and visualization of neurons and their intricate processes. This molecule integrates the well-established neuronal tracer, biocytin (B1667093), with a propargyl functional group via a flexible polyethylene (B3416737) glycol (PEG) linker. The propargyl group enables covalent ligation to azide-modified reporter molecules, such as fluorophores, through a highly efficient and bio-orthogonal "click" reaction. This two-step labeling strategy offers significant advantages in terms of signal amplification and experimental flexibility for studying neuronal morphology, connectivity, and dynamics in primary neuron cultures.
These application notes provide detailed protocols for the use of this compound in primary neuron cultures, covering methods for neuronal loading, click chemistry-mediated fluorescent labeling, and subsequent imaging.
Key Applications
-
Detailed Morphological Analysis: Elucidation of the complete dendritic and axonal arborization of individual neurons in culture.
-
Neuronal Tracing: Anterograde and retrograde tracing of neuronal connections within a cultured network.
-
Co-localization Studies: Combination with immunocytochemistry to identify the neurochemical phenotype of labeled neurons.
-
High-Content Imaging: Amenable to automated imaging and analysis of neuronal morphology in multi-well formats.
Chemical Properties and Reaction Mechanism
This compound consists of three key components:
-
Biocytin: A derivative of biotin (B1667282) and L-lysine that is actively transported within neurons and can be readily introduced into cells.
-
PEG4 Linker: A hydrophilic tetra-polyethylene glycol spacer that enhances solubility and minimizes steric hindrance.
-
Propargyl Group: A terminal alkyne that serves as a reactive handle for click chemistry.
The labeling principle involves two sequential steps:
-
Introduction of this compound: The probe is introduced into primary neurons.
-
Click Chemistry Reaction: The propargyl group on the biocytin probe reacts with an azide-containing fluorescent dye in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in a stable, fluorescently labeled neuron.
Below is a diagram illustrating the experimental workflow.
Experimental workflow for neuronal labeling.
Experimental Protocols
Protocol 1: Labeling of Primary Neurons via Whole-Cell Patch-Clamp Filling
This protocol is ideal for labeling single, electrophysiologically characterized neurons.
Materials:
-
Primary neuron culture (e.g., hippocampal or cortical neurons)
-
This compound
-
Internal solution for patch-clamp recording
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Click chemistry reaction components:
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-coordinating ligand (e.g., BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Mounting medium
Procedure:
-
Preparation of Internal Solution:
-
Prepare the desired internal solution for whole-cell patch-clamp recording.
-
Dissolve this compound in the internal solution to a final concentration of 1-5 mg/mL.
-
-
Patch-Clamp and Filling:
-
Perform whole-cell patch-clamp recording on a target neuron.
-
Allow this compound to diffuse into the neuron for at least 20-30 minutes.
-
-
Fixation:
-
After diffusion, carefully retract the patch pipette.
-
Fix the culture with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the culture three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the culture with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume:
-
1 µL of 10 mM Azide-Alexa Fluor 488
-
2 µL of 50 mM CuSO4
-
4 µL of 50 mM BTTAA
-
5 µL of 1 M Sodium Ascorbate
-
88 µL of PBS
-
-
Incubate the culture with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the culture three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the labeled neuron using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Metabolic Labeling of Neuronal Proteins
This protocol allows for the labeling of newly synthesized proteins within a population of neurons.
Materials:
-
Primary neuron culture
-
L-Azidohomoalanine (AHA)
-
Methionine-free culture medium
-
This compound
-
Click chemistry reagents as in Protocol 1
Procedure:
-
Metabolic Labeling with AHA:
-
Replace the culture medium with methionine-free medium for 30 minutes to deplete endogenous methionine.
-
Add AHA to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the neurons for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Introduction of this compound (optional for co-labeling):
-
If desired, introduce this compound via electroporation or microinjection.
-
-
Fixation and Permeabilization:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Click Chemistry Reaction:
-
Follow step 5 from Protocol 1. The azide-fluorophore will react with the alkyne group of the incorporated AHA.
-
-
Mounting and Imaging:
-
Follow step 6 from Protocol 1.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| Azide-Fluorophore | 10 mM | 100 µM |
| Copper(II) Sulfate (CuSO4) | 50 mM | 1 mM |
| BTTAA (ligand) | 50 mM | 2 mM |
| Sodium Ascorbate | 1 M | 50 mM |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Incomplete diffusion of biocytin | Increase incubation time during patch-clamp filling. |
| Inefficient click reaction | Prepare fresh click reaction cocktail. Ensure proper concentrations of all reagents. | |
| Low abundance of target | For metabolic labeling, increase AHA incubation time or concentration. | |
| High background fluorescence | Excess click chemistry reagents | Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of fluorophore | Include a blocking step (e.g., with BSA) before the click reaction. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the two-step labeling process.
Two-step neuronal labeling logic.
Disclaimer: These protocols provide a general framework. Optimization of incubation times, reagent concentrations, and imaging parameters may be necessary for specific experimental conditions and primary neuron types.
Troubleshooting & Optimization
troubleshooting high background with N-(Propargyl-PEG4)-Biocytin
Welcome to the technical support center for N-(Propargyl-PEG4)-Biocytin. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with high background and other issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a versatile chemical probe used in bioconjugation and labeling studies. It contains three key components:
-
A biocytin (B1667093) group, which is a conjugate of biotin (B1667282) and lysine, that binds with extremely high affinity to avidin (B1170675) and streptavidin. This interaction is widely used for detection and purification of labeled molecules.
-
A propargyl group (an alkyne), which is a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of the biocytin probe to molecules that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group.
-
A polyethylene glycol (PEG4) linker , which is a hydrophilic spacer that improves the solubility of the molecule in aqueous buffers and reduces steric hindrance between the biotin and the target molecule. This can enhance the accessibility of the biotin for binding to streptavidin.
It is commonly used in applications such as activity-based protein profiling (ABPP), visualization of post-translationally modified proteins (e.g., glycosylation), and as a component in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).
Q2: What are the main causes of high background when using this compound?
A2: High background in experiments using this compound can arise from several sources:
-
Endogenous Biotin: Many tissues and cells naturally contain biotin, which will be detected by streptavidin-based reagents, leading to high non-specific signals. Tissues like the liver and kidney have particularly high levels of endogenous biotin.
-
Non-specific Binding of Streptavidin/Avidin Conjugates: The streptavidin or avidin conjugates used for detection can bind non-specifically to cellular components.
-
Inefficient Blocking: Inadequate blocking of non-specific binding sites on the solid support (e.g., membrane, plate) or tissue section can lead to high background.
-
Issues with the Click Chemistry Reaction: Incomplete or inefficient click chemistry can leave unreacted propargyl-biocytin, which might bind non-specifically. Conversely, side reactions or catalyst issues can also contribute to background.
-
Contamination: Contamination of buffers or reagents with biotin can also be a source of high background. For instance, non-fat dry milk is not recommended as a blocking agent in biotin-based detection systems due to its intrinsic biotin content.
Q3: How can I block for endogenous biotin?
A3: A sequential blocking method using avidin/streptavidin and then free biotin is highly recommended. The principle is to first saturate all endogenous biotin with an excess of unlabeled avidin or streptavidin. Then, a second step is required to block the remaining biotin-binding sites on the added avidin/streptavidin with an excess of free biotin. This prevents the blocking protein from binding to your this compound probe.
Troubleshooting Guide
Below are common problems encountered when using this compound, along with their potential causes and recommended solutions.
Problem 1: High Background Staining
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Implement an endogenous biotin blocking protocol. Incubate the sample with an excess of unlabeled streptavidin or avidin for 15-30 minutes, wash thoroughly, and then incubate with an excess of free biotin for 15-30 minutes to saturate the biotin-binding sites on the streptavidin/avidin. |
| Non-specific binding of streptavidin-conjugate | - Increase the number and duration of wash steps after incubation with the streptavidin conjugate.- Optimize the concentration of the streptavidin conjugate by performing a titration.- Include a detergent like Tween-20 (0.05-0.1%) in your wash buffers.- Consider using a different blocking buffer, such as one containing bovine serum albumin (BSA) or fish gelatin. |
| Inefficient general blocking | - Increase the blocking time (e.g., to 1-2 hours at room temperature or overnight at 4°C).- Optimize the blocking buffer. Common choices include 1-5% BSA in TBS or PBS. For some applications, specialized commercial blocking buffers may offer better performance. |
| Suboptimal Click Chemistry Reaction | - Ensure complete removal of unreacted this compound after the click reaction step through thorough washing.- Optimize the click chemistry reaction conditions (see Problem 2 below). |
Problem 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Inefficient Click Chemistry Reaction | - Catalyst Issues: Ensure the use of a freshly prepared reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) state. Protect the reaction from oxygen, which can oxidize the catalyst.- Ligands: Use a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) catalyst and increase reaction efficiency.- Reagent Concentrations: Optimize the concentrations of the copper sulfate, reducing agent, and ligand. A common starting point is a 1:5 ratio of copper to ligand and a 10-fold molar excess of sodium ascorbate (B8700270) over copper.- Reaction Time and Temperature: The reaction is typically run for 30-60 minutes at room temperature. For difficult conjugations, increasing the time or gently heating might improve the yield. |
| Inefficient Metabolic Labeling (if applicable) | - Optimize the concentration of the azide-modified metabolic precursor and the incubation time to ensure sufficient incorporation into the target biomolecules. |
| Steric Hindrance | - The PEG4 linker in this compound helps to reduce steric hindrance. However, if the azide tag on your target molecule is in a sterically hindered location, the click reaction may be inefficient. Consider using a longer PEG linker on your azide probe if possible |
optimizing N-(Propargyl-PEG4)-Biocytin concentration for injection
Welcome to the technical support center for N-(Propargyl-PEG4)-Biocytin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing injection concentrations and troubleshooting common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a versatile molecule used for neuronal tracing and biomolecule labeling.[1][2][3] It combines three key components:
-
Biocytin (B1667093): A derivative of biotin (B1667282) that is actively transported within neurons, making it an excellent tracer for mapping neuronal projections.[4]
-
PEG4 Linker: A polyethylene (B3416737) glycol (PEG) spacer that enhances the molecule's solubility in aqueous solutions, improves stability, and reduces potential immunogenicity.[5]
-
Propargyl Group: An alkyne functional group that enables highly specific and efficient covalent bonding to azide-modified molecules via a "click chemistry" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC).[2][3]
This design allows for a two-step labeling process: first, the tracer is introduced and allowed to transport within the biological system; second, it is detected with a high degree of specificity using an azide-containing probe (e.g., a fluorescent dye).
Q2: What is the recommended starting concentration for in vivo injection of this compound?
A2: The optimal concentration depends heavily on the specific application, tissue type, and injection method (e.g., iontophoresis, pressure injection). While direct optimization is always recommended, a good starting point can be extrapolated from protocols for similar biocytin-based tracers. We recommend starting with a concentration between 0.5% and 2.0% (w/v) . For sensitive areas or long survival times, starting at the lower end of the range is advisable to minimize potential toxicity.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water, DMSO, and DMF. For most in vivo applications, dissolving it in a sterile, physiologically compatible buffer such as phosphate-buffered saline (PBS) or an intracellular pipette solution is recommended.
-
Preparation: Always use freshly prepared solutions for injections. If you must prepare a stock solution, dissolve it in anhydrous DMSO at a higher concentration, aliquot it into single-use volumes, and store it desiccated at -20°C.
-
Storage: The solid compound should be stored at -20°C. Solutions, especially aqueous ones, are prone to degradation and should be used the same day they are prepared.[6] Avoid repeated freeze-thaw cycles of stock solutions.
Q4: My fluorescent signal is weak or absent after the click reaction. What could be the cause?
A4: Weak or no signal is a common issue that can arise from problems in either the tracer injection/diffusion step or the click chemistry detection step.
-
Insufficient Tracer: The injection volume or concentration may have been too low. Consider increasing the concentration or the duration of the injection.[7] Ensure the tracer had sufficient time to diffuse; for neuronal tracing, this can be 40-60 minutes or longer.[7]
-
Tracer Degradation: The biocytin solution may have degraded. Always use a freshly prepared solution or a fresh aliquot from a properly stored stock.
-
Inefficient Click Reaction: The click reaction is sensitive to several factors. Ensure your copper (I) catalyst is active by using a freshly prepared sodium ascorbate (B8700270) solution.[8] Avoid buffers containing chelators or primary amines (like Tris), which can interfere with the copper catalyst.[8]
-
Probe Accessibility: Steric hindrance can prevent the azide (B81097) probe from accessing the alkyne group on the biocytin tracer, especially if the tracer is bound within a dense protein complex.
Q5: I'm observing high background fluorescence. How can I improve my signal-to-noise ratio?
A5: High background can obscure your specific signal. Key causes include:
-
Excess Tracer/Probe: Too high a concentration of the biocytin tracer can lead to spillover at the injection site. Similarly, using a large excess of the fluorescent azide probe can cause non-specific binding.[9] Titrate both to find the optimal balance.
-
Non-specific Copper Binding: Copper ions can bind non-specifically to proteins, causing background signal. The use of a copper-chelating ligand like THPTA or BTTAA is crucial to prevent this and protect cells from copper toxicity.[9]
-
Insufficient Washing: Increase the number and duration of washing steps after the click reaction to remove unreacted fluorescent probes.[9]
-
Autofluorescence: The tissue itself may be autofluorescent. Ensure you have appropriate negative controls (e.g., tissue that did not receive the tracer but underwent the click reaction) to assess this.
Quantitative Data Summary
The following tables provide recommended starting parameters for optimizing your experiments. These values are derived from protocols for biocytin, Neurobiotin, and general click chemistry applications.
Table 1: Recommended Starting Concentrations for Injection
| Application | Injection Method | Vehicle / Buffer | Recommended Concentration (w/v) |
| Neuronal Tracing | Iontophoresis | 1.0 M KCl or KMeSO₄ | 1.0% - 2.0% |
| Neuronal Tracing | Pressure Injection | Sterile PBS (pH 7.4) | 0.5% - 1.5% |
| Intracellular Filling | Patch Pipette | Internal Pipette Solution | 0.2% - 0.5% |
Table 2: Typical Reagent Concentrations for CuAAC Click Reaction
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Azide Probe (e.g., Fluorescent Azide) | 10 mM in DMSO | 50 - 200 µM | Detection Molecule |
| Copper (II) Sulfate (CuSO₄) | 50 mM in H₂O | 100 µM | Catalyst Precursor |
| Copper Ligand (e.g., THPTA) | 50 mM in H₂O | 500 µM | Protects Cu(I) & Cells |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 mM in H₂O (prepare fresh) | 5 mM | Reduces Cu(II) to Cu(I) |
Experimental Protocols & Visualizations
Protocol 1: Anterograde Neuronal Tracing and Detection
This protocol outlines the workflow for injecting this compound into a target brain region, followed by tissue processing and fluorescent detection via a click reaction.
Methodology:
-
Tracer Preparation: Prepare a 1% (w/v) solution of this compound in sterile 0.1 M PBS (pH 7.4). Sonicate briefly to ensure it is fully dissolved. Filter the solution through a 0.2 µm syringe filter.
-
Animal Surgery and Injection:
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Using a glass micropipette, perform a pressure injection of 20-100 nL of the tracer solution into the target brain region over 5-10 minutes.
-
Leave the pipette in place for an additional 10 minutes to prevent backflow.
-
-
Survival and Diffusion: Allow the animal to recover. A survival period of 24-96 hours is recommended to allow for anterograde transport of the tracer.
-
Perfusion and Fixation:
-
Deeply anesthetize the animal and perform transcardial perfusion with 0.1 M PBS, followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Tissue Sectioning: Cut 40-50 µm thick sections on a vibratome or cryostat and collect them in PBS.
-
Click Chemistry Reaction (on free-floating sections):
-
Wash sections 3x in PBS with 0.1% Triton X-100 (PBST).
-
Prepare the click reaction cocktail (see Table 2 for concentrations) in PBS. Important: Add the reagents in the following order: Azide Probe, Copper Sulfate, Ligand, and finally Sodium Ascorbate.
-
Incubate the sections in the click reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Wash sections 3x in PBST.
-
(Optional) Perform a final wash with a copper chelator like EDTA to reduce background.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Wash sections in PBS.
-
Mount sections onto glass slides and coverslip with an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope with the appropriate filter sets.
Visualizing the Click Chemistry Reaction
The core of the detection step is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The propargyl group on the biocytin tracer contains a terminal alkyne, which reacts specifically with the azide group on the fluorescent probe to form a stable triazole ring, covalently linking the probe to the tracer.
Troubleshooting Guide
Use this decision tree to diagnose and resolve common experimental issues.
References
- 1. This compound, 2055042-71-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing non-specific binding of N-(Propargyl-PEG4)-Biocytin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using N-(Propargyl-PEG4)-Biocytin, with a focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a biotinylation reagent that features a propargyl group, a PEG4 spacer, and a biocytin (B1667093) moiety. The terminal propargyl group (an alkyne) allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1] The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity of the molecule and the distance between the biotin (B1667282) and the target molecule, which can reduce steric hindrance and non-specific interactions.[2][3] Its primary application is in the specific labeling and subsequent detection or purification of biomolecules.
Q2: What are the main causes of non-specific binding in assays using biotinylated probes?
Non-specific binding in biotin-based assays can arise from several factors:
-
Endogenous Biotin: Many tissues and cells, particularly liver, kidney, and adipose tissue, contain naturally occurring biotin, which can be detected by streptavidin or avidin (B1170675) conjugates, leading to high background signals.[4][5][6]
-
Electrostatic and Hydrophobic Interactions: Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI ≈ 10), making it positively charged at neutral pH. This can lead to electrostatic interactions with negatively charged molecules like DNA and some proteins.[7] Both avidin and streptavidin can also exhibit hydrophobic interactions.
-
Non-specific Binding of Detection Reagents: The streptavidin-enzyme conjugate or other detection reagents may bind non-specifically to the sample matrix or blocking agents.
-
Issues with Click Chemistry: In the context of this compound, incomplete removal of excess biotin reagent or side reactions during the click chemistry step can lead to background signal.[8][9]
Q3: How can I test if my sample has high levels of endogenous biotin?
A simple control experiment can determine if endogenous biotin is a problem. Prepare a sample according to your standard protocol, but omit the biotinylated probe (in this case, this compound). Then, proceed with the addition of your streptavidin-enzyme conjugate and substrate. If you observe a signal in this negative control, it is likely due to the presence of endogenous biotin in your sample.
Troubleshooting Guides
Problem 1: High Background Signal
High background can obscure specific signals and lead to false positives. The following guide provides a systematic approach to troubleshooting this common issue.
| Potential Cause | Recommended Solution |
| Endogenous Biotic | Implement an endogenous biotin blocking step before applying the biotinylated probe. This typically involves sequential incubation with avidin and then free biotin.[5] |
| Inappropriate Blocking Buffer | Avoid using blocking buffers containing biotin, such as non-fat dry milk or certain grades of Bovine Serum Albumin (BSA).[10] Use a high-quality, biotin-free BSA or a commercial blocking buffer specifically designed for biotin-based assays. |
| Non-Specific Binding of Avidin/Streptavidin | Switch from avidin to streptavidin or NeutrAvidin, which have a lower isoelectric point and lack glycosylation, reducing non-specific electrostatic and lectin-like interactions.[7] |
| Excess Biotinylated Probe or Detection Reagent | Titrate the concentration of both your this compound and the streptavidin-enzyme conjugate to find the optimal balance between signal and background.[11][12] |
| Insufficient Washing | Increase the number and duration of washing steps. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[12][13] |
| Click Chemistry Reaction Issues | Ensure complete removal of unreacted this compound after the click reaction. Optimize the concentrations of copper and ligand to minimize side reactions.[8][14] |
Problem 2: Weak or No Signal
A lack of signal can be equally frustrating. This guide addresses potential reasons for low signal intensity.
| Potential Cause | Recommended Solution |
| Inefficient Click Chemistry Labeling | Ensure the azide-modified target molecule is present and accessible. Optimize the click chemistry reaction conditions, including the concentrations of copper, ligand, and reducing agent. Confirm the integrity of your this compound.[8][15] |
| Steric Hindrance | The PEG4 spacer on this compound is designed to reduce steric hindrance, but if the biotin is still inaccessible, consider a reagent with a longer PEG spacer.[3][16] |
| Over-blocking | Excessive blocking can sometimes mask the target. Reduce the concentration or incubation time of the blocking buffer. |
| Sub-optimal Reagent Concentrations | The concentrations of the biotinylated probe or the streptavidin conjugate may be too low. Perform a titration to determine the optimal concentrations.[11] |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate (e.g., HRP) has not lost activity. Use fresh reagents and handle them according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is recommended for tissues and cells known to have high levels of endogenous biotin, such as liver and kidney.[5]
-
Initial Blocking: After rehydration and antigen retrieval (if applicable), block the sample with a protein-based blocker (e.g., 5% biotin-free BSA in TBS) for 30-60 minutes at room temperature.
-
Avidin/Streptavidin Incubation: Gently tap off the blocking buffer and cover the sample with a solution of 0.1 mg/mL streptavidin in wash buffer (TBS with 0.05% Tween-20). Incubate for 15 minutes at room temperature.
-
Washing: Wash the sample three times for 5-10 minutes each with wash buffer.
-
Biotin Incubation: Cover the sample with a solution of 0.5 mg/mL free D-Biotin in wash buffer. Incubate for 15-30 minutes at room temperature. This step saturates the biotin-binding sites of the streptavidin added in step 2.
-
Final Washing: Wash the sample three times for 5-10 minutes each with wash buffer.
-
Proceed with Assay: The sample is now ready for the application of your biotinylated probe.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for labeling azide-modified proteins in a cell lysate with this compound. Concentrations may need to be optimized for specific applications.
-
Prepare Reagents:
-
Copper (II) Sulfate (CuSO₄): 50 mM stock in water.
-
Copper-chelating Ligand (e.g., THPTA): 50 mM stock in water.
-
This compound: 10 mM stock in DMSO.
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM stock in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein sample (e.g., 1 mg/mL in a compatible buffer).
-
This compound to a final concentration of 100 µM.
-
Ligand to a final concentration of 500 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
-
Initiate Reaction: Add Sodium Ascorbate to a final concentration of 5 mM. Mix gently by inverting the tube.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Stop Reaction/Cleanup: The method for cleanup depends on the downstream application. Options include:
-
Precipitation: Precipitate the protein using methods like acetone (B3395972) or TCA precipitation to remove unreacted reagents.
-
Buffer Exchange/Dialysis: Use a desalting column or dialysis to remove small molecule reactants.
-
Affinity Purification: If the protein is tagged, it can be purified away from the reaction components.
-
Quantitative Data Summary
Table 1: Comparison of Biotin-Binding Proteins
| Protein | pI (approx.) | Glycosylation | Non-Specific Binding Potential | Notes |
| Avidin | 10 | Yes | High | Positively charged at neutral pH, leading to electrostatic binding. Glycosylation can cause lectin-like binding.[7] |
| Streptavidin | 5-6 | No | Low | Near-neutral charge at physiological pH reduces electrostatic binding. Lacks glycosylation.[7] |
| NeutrAvidin | 6.3 | No (Deglycosylated) | Very Low | Deglycosylated form of avidin with a neutral pI, minimizing both lectin-like and electrostatic non-specific binding. |
Table 2: Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Final Concentration | Key Considerations |
| Alkyne-Probe (this compound) | 50 - 200 µM | Higher concentrations can increase background if not removed. |
| Copper (II) Sulfate | 50 - 200 µM | Can be toxic to live cells. Lowering concentration can slow the reaction but improve biocompatibility.[17] |
| Copper-Chelating Ligand (e.g., THPTA) | 250 µM - 1 mM | A ligand-to-copper ratio of at least 5:1 is recommended to protect biomolecules and accelerate the reaction.[8][14] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be in excess of copper and prepared fresh. |
Visualizations
Caption: A logical workflow for troubleshooting high background signals.
Caption: A generalized workflow for labeling and detection using this compound.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Suppression of endogenous avidin-binding activity in tissues and its relevance to biotin-avidin detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Dissection of Chromatin Maturation Via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in N-(Propargyl-PEG4)-Biocytin imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(Propargyl-PEG4)-Biocytin. Our goal is to help you improve the signal-to-noise ratio in your imaging experiments for clearer, more reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biotinylation reagent that contains a terminal alkyne group.[1][2] This alkyne group allows it to covalently bind to molecules containing an azide (B81097) group through a copper-catalyzed reaction known as "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC).[1][3] Once your target molecule is labeled with biotin (B1667282), it can be detected with high affinity and specificity using streptavidin or avidin (B1170675) conjugates, which are typically linked to a fluorescent dye or an enzyme for signal generation.[4][5] The PEG4 linker provides spacing and improves solubility.[2]
Q2: What are the common causes of a low signal-to-noise ratio in my imaging experiment?
A2: A low signal-to-noise ratio can be caused by either a weak signal or high background.
-
Weak Signal: This can result from inefficient click chemistry labeling, low abundance of the target molecule, or suboptimal detection steps.
-
High Background: Common causes of high background include non-specific binding of the streptavidin conjugate, endogenous biotin present in the sample, or autofluorescence of the cells or tissue.[4][6]
Q3: How can I reduce high background fluorescence?
A3: High background can significantly obscure your signal. Here are several strategies to reduce it:
-
Block Endogenous Biotin: Many tissues and cells, particularly the kidney, liver, and brain, contain endogenous biotin that will be detected by streptavidin, leading to high background.[4] It is crucial to perform an avidin/biotin blocking step before applying the streptavidin conjugate.[6][7][8][9]
-
Use a Quenching Agent: Autofluorescence from cellular components like lipofuscin or from aldehyde fixation can be a major source of background.[10][11] Consider using a commercial autofluorescence quenching agent.[10][11][12]
-
Optimize Blocking Buffers: Use a high-quality blocking buffer to minimize non-specific binding of the streptavidin conjugate. Common blocking agents include Bovine Serum Albumin (BSA) and cold water fish skin gelatin.[12]
-
Titrate Your Reagents: Using too high a concentration of the streptavidin-fluorophore conjugate can lead to increased background.[13][14] Perform a titration to find the optimal concentration that provides a good signal without excessive background.
-
Increase Wash Steps: Insufficient washing can leave unbound reagents behind, contributing to background.[13][14][15] Increase the number and/or duration of your wash steps.
Q4: My signal is very weak. What can I do to improve it?
A4: A weak or absent signal can be frustrating. Here are some troubleshooting steps:
-
Verify the Click Chemistry Reaction: Ensure that your click chemistry protocol is optimized. The copper(I) catalyst is essential and can be sensitive to oxidation. Use freshly prepared solutions.[3]
-
Increase Incubation Times: You may need to increase the incubation time for the primary antibody (if used), the this compound, or the streptavidin conjugate.[13][14]
-
Check Reagent Viability: Ensure that your reagents, especially the streptavidin-fluorophore conjugate, have not expired and have been stored correctly.
-
Consider Signal Amplification: The biotin-streptavidin system is already a form of signal amplification.[4][16] However, you can explore further amplification techniques if your target is of very low abundance.
-
Use an Anti-fading Mountant: Fluorescence signal can diminish quickly upon exposure to excitation light.[17] Use a mounting medium containing an anti-fading agent to preserve your signal.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound imaging.
Issue 1: High Background
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Pre-incubate the sample with an avidin/biotin blocking solution to saturate endogenous biotin binding sites.[6][7][8][9] |
| Non-specific Streptavidin Binding | Increase the concentration of protein (e.g., BSA) in your blocking buffer. Optimize the concentration of the streptavidin conjugate by titration.[13][14] |
| Autofluorescence | Treat the sample with an autofluorescence quenching agent.[10][11][12] Alternatively, use a fluorophore in the far-red or near-infrared spectrum where autofluorescence is often lower. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash after incubation with the streptavidin conjugate.[13][14][15] |
Issue 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Inefficient Click Chemistry | Ensure all click chemistry reagents are fresh and correctly prepared, especially the copper catalyst and reducing agent. Optimize reaction time and temperature.[3] |
| Low Target Abundance | Increase the amount of sample or starting material. Consider using a signal amplification system. |
| Suboptimal Reagent Concentration | Perform a titration of the this compound and the streptavidin-fluorophore conjugate to determine the optimal working concentrations. |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use an anti-fading mounting medium.[17] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the fluorophore you are using.[13][14] |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling and Detection
This protocol provides a general framework. Specific incubation times and concentrations should be optimized for your particular application.
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization).
-
Azide Labeling: Incubate your sample with the azide-modified molecule of interest to label the target structure.
-
Click Chemistry Reaction:
-
Prepare a fresh click reaction cocktail containing:
-
This compound
-
Copper(II) sulfate
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I).
-
-
Incubate the sample with the click reaction cocktail.
-
Wash the sample thoroughly to remove unreacted components.
-
-
Blocking:
-
Streptavidin-Fluorophore Incubation:
-
Dilute the streptavidin-fluorophore conjugate to its optimal concentration in the blocking buffer.
-
Incubate the sample with the diluted conjugate.
-
Wash thoroughly to remove the unbound conjugate.
-
-
Mounting and Imaging:
-
Mount the sample using an anti-fading mounting medium.[17]
-
Image using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Endogenous Biotin Blocking
-
Following your main labeling steps, incubate the sample with the avidin solution for 15 minutes at room temperature.[7]
-
Wash the sample thoroughly with your wash buffer (e.g., PBS).
-
Incubate the sample with the biotin solution for 15 minutes at room temperature.[7]
-
Wash the sample again with your wash buffer.
-
Proceed with your standard blocking and streptavidin incubation steps.
Visualizations
Caption: General experimental workflow for labeling and detection.
Caption: The click chemistry and biotin-streptavidin detection pathway.
Caption: A logical guide to troubleshooting signal-to-noise issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055042-71-0 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ReadyProbes™ Streptavidin/Biotin Blocking Solution (1X) 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
- 9. novusbio.com [novusbio.com]
- 10. biotium.com [biotium.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biotium.com [biotium.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. novateinbio.com [novateinbio.com]
- 16. A biotin–streptavidin signal amplification strategy for a highly sensitive chemiluminescent immunoassay for chicken interferon-γ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of N-(Propargyl-PEG4)-Biocytin in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of N-(Propargyl-PEG4)-Biocytin during live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a biotinylated polyethylene (B3416737) glycol (PEG) derivative containing a terminal alkyne group.[1][2][3] This structure makes it a valuable tool for "click chemistry," a type of bioorthogonal ligation.[1] It is commonly used for metabolic labeling and subsequent visualization or purification of biomolecules in live cells. The propargyl group allows for covalent attachment to azide-modified targets, while the biotin (B1667282) moiety serves as a high-affinity handle for detection with streptavidin conjugates.
Q2: What are the known cytotoxic effects of this compound?
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and may cause skin and eye irritation.[4] In a cellular context, cytotoxicity can arise from the intrinsic properties of the molecule, including the propargyl group which can have cytotoxic effects, or from the experimental conditions, such as high concentrations or prolonged incubation times.[5]
Q3: What are the main sources of cytotoxicity in experiments using this compound?
The primary sources of cytotoxicity include:
-
Intrinsic Toxicity: The propargyl group and the overall chemical structure of the probe can interfere with cellular processes.[5]
-
Concentration-Dependent Toxicity: Higher concentrations of the probe are more likely to induce cell stress and death.
-
Prolonged Incubation: Long exposure times can lead to the accumulation of the probe to toxic levels within the cell.
-
Copper-Catalyzed Click Chemistry: If using the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst is a significant source of cytotoxicity. Copper-free click chemistry methods are recommended for live-cell applications to mitigate this.
-
Phototoxicity: During fluorescence imaging, prolonged exposure to high-intensity light can damage cells.[6][7][8]
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
Minimizing cytotoxicity requires careful optimization of experimental parameters:
-
Optimize Concentration: Use the lowest effective concentration of this compound. This should be empirically determined for each cell line and experimental setup.
-
Minimize Incubation Time: Reduce the incubation time to the minimum required for sufficient labeling.
-
Use Copper-Free Click Chemistry: Employ copper-free click reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to avoid copper-induced toxicity in live cells.
-
Optimize Imaging Conditions: Use the lowest possible laser power and exposure times during fluorescence microscopy to reduce phototoxicity.[6][7][8]
-
Perform Control Experiments: Always include appropriate controls, such as cells treated with the vehicle (e.g., DMSO) alone and untreated cells, to accurately assess the cytotoxic effects of the probe.
Troubleshooting Guides
Problem 1: High Cell Death Observed After Labeling
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 1-10 µM) and titrate up. |
| Incubation time is too long. | Conduct a time-course experiment to find the shortest incubation time that provides adequate signal. |
| Copper catalyst toxicity (if using CuAAC). | Switch to a copper-free click chemistry method (e.g., SPAAC). If CuAAC is necessary, use a copper-chelating ligand to minimize toxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). |
| Contamination of reagents or cell culture. | Use sterile techniques and ensure all reagents are of high quality and free of contaminants. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Probe concentration is too high. | Reduce the concentration of this compound.[9][10] |
| Non-specific binding of the probe. | Increase the number of wash steps after incubation with the probe. Include a blocking agent like Bovine Serum Albumin (BSA) in your buffers.[11][12] |
| Endogenous biotin. | Block for endogenous biotin using an avidin/biotin blocking kit before adding the streptavidin conjugate.[13] |
| Non-specific binding of streptavidin conjugate. | Use a high-quality streptavidin conjugate and titrate its concentration to find the optimal signal-to-noise ratio. Increase the salt concentration in the washing buffers to reduce ionic interactions.[14] |
| Autofluorescence of cells or medium. | Image an unstained control to assess the level of autofluorescence. Choose fluorophores with emission spectra that do not overlap with the autofluorescence.[9] |
Quantitative Data Summary
| Parameter | Recommended Range | Considerations |
| This compound Concentration | 1 - 50 µM | Start with a low concentration and perform a dose-response curve to assess cytotoxicity. |
| Incubation Time | 30 minutes - 24 hours | Shorter incubation times are generally less toxic. The optimal time depends on the metabolic activity of the cells and the biological process being studied. |
| Cell Density | 50 - 80% confluency | Sub-confluent cells are generally healthier and may be less sensitive to toxic insults. |
| Click Chemistry Reagents (if applicable) | Varies by protocol | For CuAAC, use the lowest effective copper concentration and a chelating ligand. For SPAAC, follow the manufacturer's recommendations for the specific cyclooctyne (B158145) reagent. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[15][16]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the probe. Include wells with medium only (blank), cells with vehicle (e.g., DMSO) as a negative control, and cells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the probe concentration to determine the optimal non-toxic concentration range.
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. This compound, 2055042-71-0 | BroadPharm [broadpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|MSDS [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 9. biotium.com [biotium.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: N-(Propargyl-PEG4)-Biocytin Labeling of Fine Neuronal Processes
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using N-(Propargyl-PEG4)-Biocytin for labeling fine neuronal processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of biocytin (B1667093), a well-established neuronal tracer. It has been modified with a propargyl group attached via a polyethylene (B3416737) glycol (PEG4) linker. This modification allows for a two-step labeling procedure. First, the biocytin molecule is introduced into the neuron of interest (e.g., via patch pipette). Second, after fixation, the propargyl group is detected using a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with a fluorescently-labeled azide (B81097) probe. This method can potentially enhance signal detection in fine neuronal processes.
Q2: What are the advantages of using this compound over traditional biocytin labeling?
The primary advantage is the potential for enhanced signal amplification. The click reaction with a bright fluorescent azide can provide a stronger signal compared to standard streptavidin-enzyme or streptavidin-fluorophore detection of unmodified biocytin. The PEG4 linker also increases the hydrophilicity of the molecule.
Q3: Can the copper catalyst in the click chemistry step be toxic to my tissue?
Yes, excess copper can be toxic to cells and tissues.[1] It is crucial to use a copper catalyst at the recommended concentration and to include a copper-chelating ligand like TBTA or THPTA to minimize cytotoxicity and improve reaction efficiency. Thorough washing after the click reaction is also essential to remove residual copper.
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal in Fine Axons and Dendrites
| Potential Cause | Recommended Solution |
| Incomplete diffusion of this compound | Extend the diffusion time after establishing the whole-cell configuration to at least 40-60 minutes to ensure the tracer reaches distal processes.[2] |
| Inefficient Click Reaction | Optimize the click chemistry reaction conditions. Ensure all reagents (copper sulfate (B86663), sodium ascorbate, azide-fluorophore) are fresh and properly stored. Test a range of concentrations for the azide-fluorophore. |
| Steric Hindrance | The PEG4 linker is designed to minimize steric hindrance, but in dense neuropil, it could still be a factor. While not definitively documented for this specific molecule, consider using a smaller azide-fluorophore or a longer PEG linker on the biocytin if available. |
| Low Abundance of Target | The labeled processes may be too fine or contain too few molecules for detection. Consider using a signal amplification strategy. |
| Fluorophore Quenching | Ensure the mounting medium is compatible with the chosen fluorophore and has anti-fading agents. Image the sample promptly after staining. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess this compound leakage | Minimize positive pressure when approaching the cell to prevent leakage of the tracer into the extracellular space.[3] After diffusion, allow the slice to rest in fresh recording solution for 10 minutes before fixation to wash away extracellular tracer.[2] |
| Non-specific binding of the azide-fluorophore | Increase the number and duration of wash steps after the click reaction. Include a blocking step with a non-specific protein like BSA before the click reaction. |
| Residual Copper Catalyst | Thoroughly wash the tissue with a buffer containing a mild chelating agent like EDTA after the click reaction to remove any remaining copper ions, which can sometimes contribute to background fluorescence. |
| Autofluorescence of the tissue | Treat the tissue with a background-reducing agent such as sodium borohydride (B1222165) or Sudan Black B before imaging. |
Problem 3: Patchy or Incomplete Labeling of Neuronal Arbor
| Potential Cause | Recommended Solution |
| Poor health of the neuron | Monitor the health of the cell during recording. A damaged or dying neuron will not transport the tracer effectively.[2] |
| Severing of processes | Be cautious when approaching the neuron with the patch pipette to avoid cutting axons or dendrites, which will appear as bright blebs.[3] |
| Inadequate fixation | Ensure rapid and thorough fixation of the tissue immediately after the experiment to preserve the morphology and lock the tracer in place. |
| Uneven penetration of click reagents | For thicker tissue sections, increase the incubation time for the click chemistry reagents and ensure gentle agitation to facilitate penetration. |
Experimental Protocols
Protocol 1: Intracellular Filling with this compound
-
Prepare an internal solution for your patch pipette containing 0.2-0.5% this compound.
-
Establish a whole-cell patch-clamp recording from the neuron of interest.
-
Allow the this compound to diffuse into the cell for at least 40-60 minutes.[2]
-
Slowly retract the pipette to allow the cell membrane to reseal.[2]
-
Incubate the slice in fresh recording solution for 10 minutes to wash away any leaked tracer.[2]
-
Fix the tissue by immersion in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C overnight.
-
Wash the tissue thoroughly with PBS.
Protocol 2: Click Chemistry for Visualization
-
Prepare the Click Reaction Cocktail (Example for 1 mL):
-
880 µL PBS
-
20 µL of 50 mM Copper (II) Sulfate
-
40 µL of 250 mM Sodium Ascorbate (prepare fresh)
-
10 µL of 100 mM TBTA or THPTA ligand
-
50 µL of 100 µM Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
Note: Always add the copper sulfate last, immediately before use.
-
-
Wash the fixed tissue three times in PBS for 10 minutes each.
-
Incubate the tissue in the click reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Wash the tissue three times in PBS for 15 minutes each to remove unreacted reagents.
-
(Optional) Perform any additional immunostaining at this stage.
-
Mount the tissue on a slide with an appropriate mounting medium containing an anti-fading agent.
-
Image using a confocal or fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Visualizations
Caption: Experimental workflow for labeling neurons with this compound and subsequent click chemistry detection.
Caption: A troubleshooting decision tree for common issues in this compound labeling.
References
- 1. An optimized click chemistry method allows visualization of proliferating neuronal progenitors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Synaptic Labeling: Validating N-(Propargyl-PEG4)-Biocytin through Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the precise labeling and visualization of synaptic components are paramount to unraveling the complexities of neural circuits and developing targeted therapeutics. This guide provides a comparative analysis of N-(Propargyl-PEG4)-Biocytin, a novel tool for synaptic labeling, alongside established methodologies. By leveraging the principles of bioorthogonal click chemistry, this compound offers a promising avenue for high-specificity, high-resolution synaptic visualization.
While direct experimental validation for this compound in synaptic labeling is emerging, its potential can be inferred from the well-established utility of its components: a biotin (B1667282) tag for detection and a propargyl group for highly specific covalent labeling via "click" chemistry. This guide will compare the hypothesized performance of this probe with established synaptic labeling techniques, providing a framework for its validation and adoption.
Comparison of Synaptic Labeling Methodologies
The selection of a synaptic labeling technique is contingent on the specific experimental goals, including the desired resolution, specificity, and whether the labeling is targeted to pre- or post-synaptic compartments, or the entire synaptic cleft. Below is a comparative overview of key methodologies.
| Method | Principle | Resolution | Specificity | Target | Live Cell Imaging | Advantages | Limitations |
| This compound (Hypothesized) | Bioorthogonal click chemistry with a genetically targeted azide-bearing protein. | High (dependent on imaging modality) | High (genetically defined) | Pre- or post-synaptic proteins | Yes | High specificity, small probe size, covalent labeling. | Requires genetic modification, potential for off-target clicking (low). |
| Immunofluorescence (IF) | Antibody-antigen binding. | Diffraction-limited (conventional) to super-resolution. | Variable (antibody dependent) | Specific synaptic proteins | Limited (surface proteins) | Wide availability of antibodies, relatively simple protocol. | Antibody penetration issues, cross-reactivity, large probe size (antibody). |
| Genetically Encoded Reporters (e.g., GFP-tagged proteins) | Fusion of a fluorescent protein to a synaptic protein of interest. | Diffraction-limited to super-resolution. | High (genetically defined) | Specific synaptic proteins | Yes | High specificity, live-cell imaging compatibility. | Potential for protein mislocalization or dysfunction due to large tag. |
| Proximity Labeling (e.g., APEX, BioID) | Enzyme-catalyzed biotinylation of proximal proteins. | Low (proteomic-level) | Proximal proteins within a defined radius (e.g., ~20 nm for APEX) | Synaptic compartments (e.g., cleft, presynaptic terminal) | APEX (with limitations), BioID (not ideal for dynamic events) | Unbiased discovery of protein-protein interactions and compartment composition. | Low spatial resolution for imaging, potential for labeling non-specific bystanders. |
| Traditional Biocytin/Neurobiotin | Intracellular filling of a single neuron. | High (light and electron microscopy) | Single-neuron morphology | Entire neuron, including axons and dendrites | No | Excellent for detailed morphological reconstruction of a recorded neuron. | Not specific to synapses, invasive (requires patching). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any labeling technique. Below are representative protocols for the application of this compound (a hypothesized protocol based on click chemistry principles) and a standard immunofluorescence protocol for comparison.
Hypothesized Protocol for Synaptic Labeling with this compound
This protocol assumes the expression of a synaptic protein of interest tagged with a non-canonical amino acid (NCAA) bearing an azide (B81097) group.
-
Genetic Targeting:
-
Transfect or transduce neurons with a plasmid or virus encoding the synaptic protein of interest containing an amber stop codon (TAG) at the desired labeling site.
-
Co-transfect a plasmid encoding the corresponding aminoacyl-tRNA synthetase/tRNA pair for the incorporation of an azide-containing NCAA (e.g., azidophenylalanine).
-
Culture the neurons in the presence of the azide-containing NCAA to allow for its incorporation into the target protein.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO).
-
Incubate the cultured neurons with a working concentration of this compound (e.g., 10-100 µM) in the presence of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For live-cell imaging, a copper-free click chemistry approach using a strained alkyne might be preferable to avoid copper toxicity.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells extensively with phosphate-buffered saline (PBS) to remove unreacted probe.
-
-
Detection:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) to detect the biotin tag.
-
Wash and mount for imaging.
-
Standard Immunofluorescence Protocol for a Synaptic Protein
-
Cell Culture and Fixation:
-
Culture neurons on coverslips.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin and 0.1% Triton X-100 in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against the synaptic protein of interest diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a confocal or super-resolution microscope.
-
Visualizing the Workflow and Underlying Principles
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the chemical principles involved.
Conclusion
This compound, in conjunction with genetic code expansion technology, presents a powerful and highly specific method for labeling synaptic proteins. Its primary advantage lies in the bioorthogonal nature of the click chemistry reaction, which ensures that the label is covalently attached only to the protein of interest with minimal off-target effects. The small size of the propargyl-biotin tag is also less likely to interfere with protein function compared to larger fluorescent protein tags.
While further experimental data is needed to fully validate its performance against established methods in various synaptic labeling applications, the foundational principles of click chemistry suggest that this compound will be a valuable addition to the neuroscientist's toolkit. Its compatibility with super-resolution microscopy techniques holds the promise of visualizing synaptic architecture with unprecedented detail, paving the way for new discoveries in synaptic function and pathology.
A Comparative Guide to the Efficiency of Fluorescent Azides for Labeling N-(Propargyl-PEG4)-Biocytin
For researchers, scientists, and drug development professionals leveraging bioconjugation techniques, the selection of an appropriate fluorescent probe is critical for the success of downstream applications. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for labeling molecules such as N-(Propargyl-PEG4)-Biocytin.[1][2][3][4] The choice of fluorescent azide (B81097) directly impacts the sensitivity, photostability, and overall performance of the resulting conjugate. This guide provides an objective comparison of commonly used classes of fluorescent azides to aid in this selection process.
Quantitative Data Presentation
The efficiency of a fluorescent azide is a composite of several factors: the yield of the conjugation reaction, the intrinsic brightness (quantum yield) of the fluorophore, and its photostability. While the CuAAC reaction is known for its high yields, often approaching quantitative conversion with small molecules, the photophysical properties of the dyes themselves are key differentiators.[1][2]
| Fluorophore Class | Representative Dyes | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Coumarin (B35378) | Coumarin 343 Azide | ~400-450 | ~450-500 | 0.63 - 0.83[5][6][7] | Moderate |
| Fluorescein (B123965) | 5-FAM Azide, 6-FAM Azide | ~495 | ~520 | ~0.90[8][9][10] | Low to Moderate |
| Rhodamine | TMR (TAMRA) Azide, Rhodamine B Azide | ~550 | ~575 | 0.31 - 0.95[11][12] | High |
| Cyanine (B1664457) | Cy3 Azide, Cy5 Azide | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | 0.15 (Cy3), 0.27 (Cy5)[13] | Moderate to High |
| Alexa Fluor | Alexa Fluor 488 Azide, Alexa Fluor 555 Azide, Alexa Fluor 647 Azide | Matched to common laser lines (e.g., 488, 555, 647) | Varies with dye | Generally high (e.g., AF488 ~0.92) | Very High |
Note on Data: The quantum yields presented are for the parent fluorophores or their azide derivatives in aqueous or organic solvents and serve as a strong indicator of the expected brightness of the bioconjugate. Actual performance may vary depending on the local environment of the conjugated biocytin (B1667093). Alexa Fluor dyes are generally considered to have superior photostability and brightness compared to their cyanine counterparts.[14][15][16]
Performance Comparison Summary
-
Brightness and Quantum Yield: Fluorescein and some rhodamine-based azides exhibit the highest quantum yields, making them excellent choices for applications requiring maximal signal intensity.[8][12] Coumarin azides also offer high quantum yields, particularly in the blue-green spectral region.[5][7] Cyanine dyes, while widely used, often have lower quantum yields in aqueous environments.[13][17]
-
Photostability: Alexa Fluor dyes are renowned for their superior photostability, making them the preferred choice for demanding imaging applications that involve prolonged exposure to excitation light.[16][18] Rhodamine derivatives also offer good photostability.[19] Fluorescein is known to be more susceptible to photobleaching.[20]
-
Reaction Efficiency: The CuAAC reaction is generally very high-yielding (>95%) for small molecules like this compound, regardless of the fluorescent azide used.[1] Factors such as steric hindrance on the azide can play a minor role, but for most commercially available fluorescent azides, near-quantitative conversion can be expected under optimized conditions.
-
Signal-to-Noise Ratio (SNR): A high SNR is crucial for clear imaging. It is influenced by the brightness of the probe and the level of background fluorescence.[21][22][23] Dyes with high quantum yields and good water solubility, such as the Alexa Fluor series, tend to provide higher SNR by minimizing non-specific binding and aggregation.[14] The choice of dye should also consider the autofluorescence of the biological sample in the corresponding spectral range.
Experimental Protocols
The following is a generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling this compound with a fluorescent azide.
Materials:
-
This compound
-
Fluorescent Azide (e.g., FAM-Azide, Cy5-Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, water, or a mixture)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 10 mM stock solution of the fluorescent azide in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
This compound (e.g., 1 µL of 10 mM stock for a final concentration of 1 mM in a 10 µL reaction).
-
Reaction Buffer (to bring the volume to the desired final concentration).
-
Fluorescent Azide (e.g., 1.2 µL of 10 mM stock for a 1.2 molar equivalent).
-
-
Vortex the mixture briefly.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ and the ligand (THPTA or TBTA) in a 1:5 molar ratio.
-
Add the CuSO₄/ligand mixture to the reaction tube (e.g., 0.5 µL of 20 mM CuSO₄ for a final concentration of 1 mM). Vortex briefly.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 1 µL of 300 mM for a final concentration of 30 mM).
-
Vortex the reaction mixture thoroughly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. The reaction is often complete within this timeframe.
-
-
Purification (Optional but Recommended):
-
The resulting fluorescently labeled biocytin can be purified from excess reagents using techniques such as HPLC, solid-phase extraction, or precipitation, depending on the scale and downstream application.
-
Mandatory Visualization
Caption: Experimental workflow for labeling this compound with a fluorescent azide.
Caption: Logical diagram for selecting a fluorescent azide based on key performance parameters.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. FAM azide, 5-isomer, 510758-23-3 | BroadPharm [broadpharm.com]
- 9. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 10. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 11. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 12. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyanine - Wikipedia [en.wikipedia.org]
- 14. ovid.com [ovid.com]
- 15. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 17. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. cancer.iu.edu [cancer.iu.edu]
- 20. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Signal-to-Noise Considerations [evidentscientific.com]
- 22. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 23. researchgate.net [researchgate.net]
Assessing the Long-Term In Vivo Stability of N-(Propargyl-PEG4)-Biocytin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective application of chemical probes in in vivo research hinges on a thorough understanding of their long-term stability and pharmacokinetic properties. This guide provides a comparative analysis of N-(Propargyl-PEG4)-Biocytin, a popular biotinylation reagent for "click" chemistry applications, and other alternative probes. While direct, long-term in vivo stability data for this compound is not extensively available in public literature, this guide synthesizes existing knowledge on related compounds and provides detailed experimental protocols to enable researchers to conduct their own assessments.
Introduction to this compound
This compound is a chemical probe that combines three key functional components:
-
Biocytin (B1667093): A derivative of biotin (B1667282) (Vitamin B7) and L-lysine, it exhibits high affinity for avidin (B1170675) and streptavidin proteins, enabling purification and detection.
-
Propargyl group: An alkyne functional group that allows for covalent ligation to azide-modified molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a form of "click chemistry."
-
PEG4 linker: A short polyethylene (B3416737) glycol chain that enhances hydrophilicity and can influence the molecule's pharmacokinetic profile.
This combination makes this compound a versatile tool for labeling and identifying a wide range of biomolecules in complex biological systems.
Comparative Analysis of Biotinylation Probes
The choice of a biotinylation probe for in vivo studies should be guided by its stability, clearance rate, and potential for off-target interactions. While specific pharmacokinetic data for this compound is limited, we can infer its likely properties based on its structural components and compare it with other commonly used reagents.
| Feature | This compound | NHS-Biotin | Biotin Hydrazide |
| Targeting Moiety | Propargyl (for click chemistry) | N-Hydroxysuccinimide ester (amines) | Hydrazide (aldehydes/ketones) |
| Linker | PEG4 | Varies (e.g., LC, PEO) | Varies |
| Expected In Vivo Stability | The amide bond of biocytin is generally stable. The PEG linker may increase plasma half-life compared to non-PEGylated counterparts.[1][2] However, some studies have shown that biotin-protein bonds can be susceptible to cleavage in human plasma.[3] | Ester linkage is susceptible to hydrolysis in vivo. | Hydrazone bond stability can be variable in physiological conditions.[3] |
| Primary Clearance Route | Likely renal clearance for the small molecule, but this can be altered by conjugation to larger molecules.[4] | Rapid clearance of the small molecule. | Rapid clearance of the small molecule. |
| Key Advantages | Bioorthogonal reactivity allows for specific labeling. PEG linker enhances solubility. | Well-established for labeling primary amines. | Specific for carbonyl groups. |
| Potential Disadvantages | In vivo stability not fully characterized. Requires an azide-modified target. | Non-specific labeling of accessible amines. Potential for hydrolysis of the NHS ester. | Potential for variable stability of the hydrazone bond. |
Experimental Protocols for Assessing In Vivo Stability
To rigorously assess the long-term in vivo stability of this compound, a combination of pharmacokinetic analysis and biodistribution studies is recommended.
Pharmacokinetic Analysis using LC-MS/MS
This protocol outlines the quantification of this compound in plasma over time to determine its pharmacokinetic parameters.
a. Animal Model and Dosing:
-
Species: Mouse (e.g., C57BL/6) or rat (e.g., Sprague-Dawley).
-
Administration: Intravenous (IV) injection via the tail vein to ensure immediate systemic circulation.
-
Dose: A suitable dose should be determined based on preliminary toxicity and detection sensitivity studies.
b. Sample Collection:
-
Collect blood samples (e.g., via retro-orbital bleeding or tail vein sampling) at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-injection.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.
c. Sample Preparation for LC-MS/MS:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard (a structurally similar molecule not present in the sample).
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol (B129727) in water) for LC-MS/MS analysis.
d. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound and the internal standard.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into control plasma and processing them alongside the experimental samples.
e. Data Analysis:
-
Calculate the concentration of this compound in each plasma sample using the standard curve.
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Biodistribution Study
This protocol determines the tissue distribution and accumulation of the probe over time.
a. Animal Model and Dosing:
-
Follow the same animal model and dosing procedure as in the pharmacokinetic study.
b. Tissue Collection:
-
At selected time points post-injection (e.g., 1 hr, 4 hr, 24 hr, 48 hr), euthanize the animals.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, and tumor if applicable).
-
Weigh each tissue sample and store at -80°C until analysis.
c. Tissue Homogenization and Extraction:
-
Homogenize the weighed tissue samples in a suitable buffer.
-
Perform a liquid-liquid or solid-phase extraction to isolate the probe from the tissue homogenate.
d. Quantification:
-
Quantify the concentration of this compound in the tissue extracts using the validated LC-MS/MS method described above.
e. Data Analysis:
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Analyze the temporal changes in probe distribution across different tissues.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for assessing the in vivo stability of a chemical probe.
Caption: The "click" chemistry reaction between an azide (B81097) and an alkyne.
Conclusion
While this compound is a valuable tool for in vivo chemical biology, a comprehensive understanding of its long-term stability is crucial for the accurate interpretation of experimental results. The PEG4 linker is expected to confer greater stability and a longer plasma half-life compared to non-PEGylated biotin derivatives. However, the inherent potential for instability of biotin-protein linkages in plasma necessitates empirical validation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the pharmacokinetic and biodistribution profiles of this compound and other chemical probes in their specific in vivo models. Such rigorous characterization will ultimately lead to more reliable and reproducible in vivo studies.
References
- 1. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical modifications of avidin improve pharmacokinetics and biodistribution, and reduce immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and biodistribution of radiolabeled avidin, streptavidin and biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal Tracers: N-(Propargyl-PEG4)-Biocytin and Dextran-Based Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of neuronal tracing, the selection of an appropriate tracer is paramount for the precise mapping of neural circuits. This guide provides an objective comparison between N-(Propargyl-PEG4)-Biocytin, a modern biotinylated tracer amenable to click chemistry, and the well-established class of dextran-based neuronal tracers.
Neuronal tracing is a fundamental technique in neuroscience used to identify the pathways of axons and dendrites.[1] These methods are broadly categorized into anterograde tracing, which follows projections from the cell body (soma) to the synapse, and retrograde tracing, which maps connections from the synapse back to the soma.[2][3] Both techniques rely on the active transport mechanisms within neurons to move tracer molecules.[4] This guide will delve into the characteristics, performance, and experimental considerations for two distinct types of tracers.
Overview of Tracer Technologies
This compound represents a newer generation of neuronal tracers. As a derivative of biocytin (B1667093), it leverages the high-affinity interaction between biotin (B1667282) and avidin (B1170675) for visualization.[5][6] The key features of this molecule are the propargyl group and the polyethylene (B3416737) glycol (PEG) spacer. The propargyl group enables the use of "click chemistry," a set of highly efficient and specific chemical reactions, for fluorescent labeling.[7][8] This allows for a two-step visualization process that can enhance signal detection and offer flexibility in experimental design. The PEG spacer increases the hydrophilicity of the molecule, which can improve its solubility and potentially reduce non-specific binding.
Dextran-based neuronal tracers are a widely used and versatile class of macromolecules. These are polysaccharides that can be conjugated to various signaling molecules, including biotin (biotinylated dextran (B179266) amines or BDA) or fluorescent dyes.[9][10][11] The direction of transport for dextran-based tracers is largely dependent on their molecular weight.[12] Higher molecular weight dextrans (e.g., 10,000 MW) tend to undergo anterograde transport, while lower molecular weight versions (e.g., 3,000 MW) are more commonly used for retrograde tracing.[12][13]
Performance Comparison
The choice between this compound and dextran-based tracers often depends on the specific experimental goals, such as the desired transport direction, sensitivity, and compatibility with other labeling techniques.
| Feature | This compound & other Biotinylated Tracers | Dextran-Based Tracers |
| Primary Transport Direction | Anterograde and some retrograde[5][6] | Bidirectional, dependent on molecular weight[9][12] |
| Labeling Detail | Can provide Golgi-like filling of neurons[14] | Can provide Golgi-like filling of neurons[14] |
| Visualization Method | Avidin/streptavidin systems (e.g., conjugated to HRP or fluorophores); Click chemistry for propargyl-containing variants[5][8] | Direct fluorescence (if conjugated to a fluorophore) or avidin/streptavidin systems (for BDA)[13] |
| Signal Stability | Biocytin can be degraded by biotinidase over long experiments; modified versions show improved stability[15] | Generally stable, with labeling lasting up to 14 days[14] |
| Compatibility | Can be combined with immunocytochemistry and other tracing methods[10][16] | Can be combined with immunocytochemistry and other tracing methods[13] |
| Toxicity | Generally considered non-toxic[17] | Generally considered non-toxic |
| Uptake Mechanism | Taken up by neurons, likely through a combination of mechanisms including transport proteins[5] | Primarily taken up by damaged neurons at the injection site and transported via diffusion[12][18] |
| Special Features | Propargyl group allows for bioorthogonal click chemistry, enabling signal amplification and multiplexing[7][8] | Different molecular weights can be used to preferentially label anterograde or retrograde pathways[12][13] |
Experimental Methodologies
Detailed protocols are crucial for successful neuronal tracing experiments. Below are generalized methodologies for the application and visualization of both tracer types.
Tracer Injection Protocol (General)
This protocol outlines the basic steps for delivering neuronal tracers to a specific brain region.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame.[19]
-
Tracer Preparation: Dissolve the tracer in a suitable buffer (e.g., sterile saline or phosphate-buffered saline) to the desired concentration. For example, biotinylated dextran amine is often used at a 5% concentration.[14]
-
Injection: Use a microsyringe or a glass micropipette to inject a small volume of the tracer solution into the target brain region.[19][20] Injections can be made via pressure or iontophoresis.[13]
-
Survival Period: Allow sufficient time for the tracer to be transported along the neuronal pathways. This can range from a few days to several weeks, depending on the tracer and the length of the pathway being studied.[14][21]
-
Tissue Processing: Following the survival period, perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde). Dissect the brain and post-fix the tissue. Section the brain tissue using a cryostat or vibratome.
Visualization of Labeled Neurons
The method for visualizing the tracer depends on the specific molecule used.
Visualization of this compound via Click Chemistry
This two-step process offers high specificity and signal amplification.
-
Primary Reaction (Click Chemistry): Incubate the tissue sections with a solution containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) and a copper catalyst (for CuAAC click chemistry) or a cyclooctyne-fluorophore conjugate (for copper-free SPAAC).[7][8] This reaction will covalently link the fluorophore to the propargyl group on the biocytin tracer.
-
Secondary Detection (Optional Avidin-Biotin System): To further amplify the signal, the biotin moiety can be targeted with a fluorescently labeled avidin or streptavidin conjugate.
-
Imaging: Mount the sections and visualize the fluorescently labeled neurons using a fluorescence or confocal microscope.
Visualization of Dextran-Based Tracers
The visualization of dextran tracers depends on their conjugation.
-
Fluorescently Labeled Dextrans: If the dextran is conjugated to a fluorophore, the labeled neurons can be directly visualized using fluorescence microscopy.[18]
-
Biotinylated Dextran Amine (BDA):
-
Avidin-Biotin Complex (ABC) Method: Incubate the tissue sections with an avidin-horseradish peroxidase (HRP) complex.[13][21]
-
Chromogenic Reaction: Develop the HRP signal using a substrate such as diaminobenzidine (DAB), which produces a permanent, dark brown reaction product visible under a light microscope.[21]
-
Imaging: Mount, dehydrate, and coverslip the sections for brightfield microscopy.
-
Diagrams and Workflows
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the tracer mechanisms and experimental workflows.
This compound workflow.
Dextran-based tracer (BDA) workflow.
General experimental workflow.
Conclusion
Both this compound and dextran-based neuronal tracers are powerful tools for mapping neural circuits. Dextran-based tracers, particularly BDA, are well-established, versatile, and have a long history of successful application.[10] this compound and similar click-chemistry-compatible tracers offer modern advantages in terms of signal detection and experimental flexibility. The choice between these tracers will ultimately be guided by the specific requirements of the research question, including the desired direction of transport, the need for signal amplification, and compatibility with other experimental techniques.
References
- 1. Neuronal tracing - Wikipedia [en.wikipedia.org]
- 2. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 3. Retrograde tracing - Wikipedia [en.wikipedia.org]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Primary Neurons Using Carbohydrate Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine | Springer Nature Experiments [experiments.springernature.com]
- 11. Focus Areas / Neuronal Tracers - 2BScientific [2bscientific.com]
- 12. Corrigendum: A Student's Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotinylated dextran: a versatile anterograde and retrograde neuronal tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved neuronal tract tracing with stable biocytin-derived neuroimaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retrograde and anterograde tracing combined with transmitter identification and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
- 19. Protocols for selective injection of tracer into the gastric mucosa and the gastric muscle of rat [protocols.io]
- 20. Neuronal Tracer Injections [bio-protocol.org]
- 21. assets.fishersci.com [assets.fishersci.com]
A Researcher's Guide to N-(Propargyl-PEG4)-Biocytin: Applications, Alternatives, and Experimental Protocols
For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is paramount for the successful enrichment and identification of target proteins. Among the arsenal (B13267) of available tools, N-(Propargyl-PEG4)-Biocytin has emerged as a versatile reagent for a range of applications, primarily leveraging the power of click chemistry. This guide provides a comprehensive overview of its applications, a comparison with a key alternative, and detailed experimental protocols to facilitate its effective implementation in the laboratory.
This compound is a biotinylation reagent that incorporates a propargyl group, a tetraethylene glycol (PEG4) spacer, and a biocytin (B1667093) moiety. The terminal alkyne (propargyl group) enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction. This allows for the covalent attachment of biotin (B1667282) to azide-modified biomolecules. The hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance, while the biocytin provides a strong binding handle for streptavidin-based affinity purification.
Key Applications: A Comparative Overview
The primary applications of this compound lie in the fields of proteomics, particularly in affinity-based protein profiling (ABPP) and activity-based protein profiling (ABPP). In these workflows, proteins of interest are first labeled with an azide-containing probe. Subsequent reaction with this compound via click chemistry appends a biotin tag, enabling the selective enrichment of these proteins for mass spectrometry-based identification and quantification.
A closely related alternative is Biotin-PEG4-Alkyne . Structurally, this compound is a derivative of biocytin (biotinyl-L-lysine), while Biotin-PEG4-Alkyne features a direct amide linkage between the biotin and the PEG-alkyne moiety. While both are used for similar click chemistry applications, the biocytin structure in this compound may offer subtle differences in solubility and binding characteristics.
The choice between different biotin-alkyne probes often extends to the nature of the linker. A key consideration is the use of cleavable versus non-cleavable linkers. While this compound is a non-cleavable reagent, alternatives with cleavable linkers (e.g., acid-cleavable, photocleavable, or enzymatically cleavable) are available. Cleavable linkers can facilitate the elution of tagged peptides from streptavidin beads, which can be advantageous in certain mass spectrometry workflows.
Performance Comparison of Biotin-Alkyne Probes
The following table summarizes a comparison between a non-cleavable biotin-alkyne probe (analogous to this compound) and a cleavable alternative (an acid-cleavable dialkoxydiphenylsilane (DADPS)-biotin-alkyne) in the context of identifying newly synthesized proteins using BONCAT (biorthogonal noncanonical amino acid tagging) followed by mass spectrometry.
| Feature | Non-Cleavable Biotin-Alkyne | Acid-Cleavable Biotin-Alkyne (DADPS) | Reference |
| Peptide Identifications | Lower number of identified peptides. | Significantly higher number of identified peptides (over 50% more). | [1][2] |
| Protein Identifications | Lower number of identified proteins. | Significantly higher number of identified proteins. | [1][2] |
| Elution from Streptavidin | Harsh elution conditions (e.g., boiling in SDS-PAGE loading buffer) that can lead to co-elution of non-specifically bound proteins. | Milder elution using acid, leading to cleaner samples. | [1][2] |
| Compatibility with TMT Labeling | Compatible, but may result in lower quantification accuracy due to co-eluting contaminants. | Improved compatibility and quantification with Tandem Mass Tag (TMT) labeling. | [1][2] |
Note: The superior performance of the cleavable biotin-alkyne in this specific application highlights the importance of choosing the right tool for the experimental goal. While non-cleavable reagents like this compound are effective for many applications, cleavable alternatives should be considered when maximum peptide and protein identification is critical.
Experimental Protocols
Here, we provide detailed methodologies for two key applications of this compound: Affinity-Based Protein Profiling and Activity-Based Protein Profiling.
Affinity-Based Protein Profiling (AP-MS) Workflow
This protocol outlines a general workflow for identifying the binding partners of a small molecule probe that has been functionalized with an azide (B81097) group.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the azide-containing small molecule probe at a predetermined concentration and for a specific duration.
-
Include a vehicle-treated control group.
2. Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
3. Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 1.7 mM stock in DMSO) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.
4. Protein Precipitation:
-
Precipitate the protein by adding four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the pellet with ice-cold methanol.
5. Affinity Purification:
-
Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., PBS with 0.1% SDS).
-
Add streptavidin-coated magnetic beads and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with decreasing concentrations of SDS, followed by PBS alone).
6. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Add trypsin and incubate overnight at 37°C.
7. Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Activity-Based Protein Profiling (ABPP) Workflow
This protocol describes a general workflow for identifying the active members of an enzyme class using an azide-functionalized activity-based probe.
1. Probe Labeling in Live Cells or Lysate:
-
Live Cells: Treat cells with the azide-containing activity-based probe for a specific time.
-
Lysate: Incubate the cell lysate with the azide-containing activity-based probe.
-
Include appropriate controls, such as a vehicle control and a heat-inactivated lysate control.
2. Cell Lysis (if labeling was done in live cells):
-
Follow the cell lysis protocol as described in the AP-MS workflow.
3. Click Chemistry Reaction:
-
Perform the click chemistry reaction as described in the AP-MS workflow to attach this compound to the probe-labeled proteins.
4. Protein Precipitation and Affinity Purification:
-
Follow the protein precipitation and affinity purification steps as described in the AP-MS workflow.
5. Elution or On-Bead Digestion:
-
Elution (for gel-based analysis): Elute the biotinylated proteins from the streptavidin beads by boiling in SDS-PAGE loading buffer.
-
On-Bead Digestion (for MS-based analysis): Perform on-bead digestion as described in the AP-MS workflow.
6. Analysis:
-
Gel-Based: Separate the eluted proteins by SDS-PAGE and visualize the biotinylated proteins by western blotting with a streptavidin-HRP conjugate.
-
MS-Based: Analyze the digested peptides by LC-MS/MS to identify the probe-labeled proteins.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for Affinity-Based Protein Profiling (AP-MS).
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
References
Safety Operating Guide
Proper Disposal of N-(Propargyl-PEG4)-Biocytin: A Safety and Operations Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-(Propargyl-PEG4)-Biocytin. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following step-by-step guidance is based on the chemical's known hazards and regulatory requirements for waste management.
I. Hazard Identification and Safety Summary
This compound is a chemical compound utilized in laboratory research, particularly in bioconjugation and proteomics, due to its PEG linker, biotin (B1667282) moiety, and reactive propargyl group. While its individual components have varying hazard profiles, the overall compound must be handled with care.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
The propargyl group, a component of this molecule, is associated with flammability and potential for violent reactions with oxidizers[2][3][4]. Although polyethylene (B3416737) glycol (PEG) and biotin are generally considered to have low toxicity, the hazardous properties of the propargyl group and the aquatic toxicity of the complete molecule dictate the stringent disposal requirements[5][6][7][8][9].
II. Quantitative Data from Safety Data Sheet
| Property | Value | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Precautionary Statements | P273: Avoid release to the environment | [1] |
| P391: Collect spillage | [1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound, whether in solid form or in solution.
1. Personal Protective Equipment (PPE) and Safety Measures:
- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear nitrile or other chemically resistant gloves.
- Body Protection: A standard laboratory coat is required.
- Work Area: Conduct all handling and preparation for disposal inside a certified chemical fume hood to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
- Solid Waste:
- Collect unused or contaminated solid this compound in a clearly labeled, sealable container.
- Also, dispose of any items grossly contaminated with the solid chemical (e.g., weighing paper, pipette tips) in this container.
- Liquid Waste:
- Collect solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Labeling:
- The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used. Indicate the primary hazards (e.g., "Toxic," "Aquatic Hazard").
3. Spill Management:
- In case of a spill, do not allow the chemical to enter drains or waterways[1].
- For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
- Carefully collect the absorbent material and spilled chemical into the designated hazardous waste container.
- Clean the spill area thoroughly.
- For large spills, evacuate the area and contact your institution's EHS office immediately.
4. Final Disposal:
- All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
- Do not dispose of this chemical down the drain or in the regular trash.
- Follow your institution's procedures for hazardous waste pickup and disposal. The Safety Data Sheet explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1].
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. quanterix.com [quanterix.com]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling N-(Propargyl-PEG4)-Biocytin
Essential Safety and Handling Guide for N-(Propargyl-PEG4)-Biocytin
This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. Following these procedural steps is essential for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
-
Eye and Face Protection : Chemical safety goggles or a face shield should be worn to protect against potential splashes.[3] Standard safety glasses are not sufficient.
-
Skin Protection :
-
Respiratory Protection : If working in a poorly ventilated area or if dust/aerosols may be generated, a NIOSH-approved respirator is necessary.[1]
-
Footwear : Closed-toe shoes must be worn at all times in the laboratory.[4][6]
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Before handling, wash hands thoroughly.[1] Avoid eating, drinking, or smoking in the handling area.[1][2]
Handling the Compound
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.[1]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2-8°C or -20°C.[7][8]
-
Store locked up and away from incompatible materials.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste materials, including empty containers, contaminated gloves, and weighing paper, in a designated and clearly labeled hazardous waste container.
-
Disposal Method : Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in regular trash.
-
Environmental Precautions : Avoid release into the environment, as this substance is very toxic to aquatic life.[2]
Emergency Procedures
-
If Swallowed : Rinse mouth with water.[1][2] Immediately call a POISON CENTER or doctor.[2]
-
If on Skin : Remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[1]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. youtube.com [youtube.com]
- 6. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 7. This compound, 2055042-71-0 | BroadPharm [broadpharm.com]
- 8. This compound CAS#: 2055042-71-0 [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
